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Core Science & Biosynthesis

Foundational

1-Methyl-9H-pyrido[2,3-b]indol-1-ium: Physicochemical Profiling and Stability Kinetics in Preclinical Development

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary The α -carboline (9H-pyrido[2,3-b]indole) scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

The α -carboline (9H-pyrido[2,3-b]indole) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous bioactive natural products such as neocryptolepine, which exhibit potent anti-plasmodial and anti-tumor activities[1]. Within this chemical space, 1-methyl-9H-pyrido[2,3-b]indol-1-ium represents a critical quaternary ammonium intermediate and a biologically active cation[2].

Developing formulations or synthetic pathways involving this α -carbolinium salt requires a rigorous understanding of its physicochemical properties and degradation kinetics. Because the quaternary nitrogen (N1) exerts a strong electron-withdrawing effect, the molecule exhibits unique pH-dependent phase behavior, including the rapid formation of an anhydrobase under mild alkaline conditions. This whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and validated analytical methodologies required to handle 1-methyl-9H-pyrido[2,3-b]indol-1-ium in a laboratory or manufacturing setting.

Structural and Physicochemical Characterization

Electronic Structure and Reactivity

1-Methyl-9H-pyrido[2,3-b]indol-1-ium is characterized by a permanently charged pyridinium ring fused to an indole moiety. This permanent positive charge at N1 significantly alters the electron density of the tricyclic system:

  • Enhanced Acidity of N9-H: The positive charge at N1 withdraws electron density from the conjugated indole system, drastically lowering the pKa of the N9 proton.

  • Electrophilicity of C2 and C4: The pyridinium ring is highly electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack (e.g., by hydroxide ions during base-catalyzed degradation).

Quantitative Physicochemical Data

Understanding the baseline physical parameters is essential for chromatographic method development and formulation. The data below summarizes the properties of the iodide salt form (CAS: 114414-83-4) and the isolated cation (CAS: 666839-52-7)[2].

Table 1: Physicochemical Parameters of 1-Methyl-9H-pyrido[2,3-b]indol-1-ium

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C12​H11​N2+​ (Cation)Determines exact mass for LC-HRMS identification.
Molecular Weight 183.23 g/mol (Cation); 310.13 g/mol (Iodide)Critical for molarity calculations in standard preparation.
Topological Polar Surface Area (TPSA) 19.7 Ų[2]Indicates high lipophilicity despite the ionic charge.
Solubility Profile Highly soluble in MeOH, DMSO; Moderately in H2​O Dictates the choice of diluent for stock solutions.
UV-Vis Absorption Maxima ~245 nm, ~310 nm, ~380 nmOptimal wavelengths for Diode-Array Detection (DAD).

Stability Profile and Degradation Mechanisms

The stability of 1-methyl-9H-pyrido[2,3-b]indol-1-ium is highly dependent on pH, light exposure, and oxidative stress.

The Anhydrobase Equilibrium (pH-Dependent Stability)

In practice, synthetic chemists note that quaternary α -carbolinium salts are rarely isolated in their pure cationic form under basic conditions. Instead, exposure to a mild base rapidly deprotonates the N9 position, yielding the neutral 1-methyl-1H-pyrido[2,3-b]indole (anhydrobase) . This is not a true degradation but a reversible acid-base equilibrium. However, the anhydrobase is significantly more lipophilic and susceptible to irreversible oxidative degradation.

Oxidative and Photolytic Degradation

Like many polycyclic aromatic alkaloids, α -carbolines are photosensitive[1]. UV irradiation causes homolytic cleavage and subsequent oxidation, leading to ring-opened degradants or N-oxides.

Degradation_Mechanisms A 1-Methyl-9H-pyrido[2,3-b]indol-1-ium (Stable Cation) B 1-Methyl-1H-pyrido[2,3-b]indole (Anhydrobase) A->B pH > 8.0 (Deprotonation) C N-Oxide / Hydroxylated Degradants A->C H2O2 / O2 (Oxidative Stress) D Photolytic Cleavage Products A->D UV-Vis Light (hv) B->C Enhanced Oxidation

Fig 1. Primary degradation pathways of 1-methyl-9H-pyrido[2,3-b]indol-1-ium under stress conditions.

Experimental Protocols: Self-Validating Analytical Workflows

To accurately quantify the stability of 1-methyl-9H-pyrido[2,3-b]indol-1-ium, standard reversed-phase HPLC methods often fail. The permanent positive charge interacts strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing and poor recovery.

Causality in Method Design: To mitigate secondary interactions, an ion-pairing agent (e.g., Trifluoroacetic acid, TFA) or a chaotropic salt (e.g., NaClO4​ ) must be added to the mobile phase. TFA forms a neutral hydrophobic ion-pair with the carbolinium cation, ensuring sharp peak shapes and reproducible retention times.

Protocol 1: Stability-Indicating RP-HPLC-DAD Method
  • Column: Phenomenex Luna Omega 3 µm Polar C18 (150 x 4.6 mm) – chosen for its end-capping and tolerance to basic analytes.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 245 nm and 310 nm.

  • System Suitability Test (SST): Tailing factor ( Tf​ ) must be ≤1.5 ; Theoretical plates ( N ) ≥5000 .

Protocol 2: ICH-Compliant Forced Degradation Workflow

This protocol is designed as a self-validating system . By calculating the Mass Balance (Sum of the area of the active pharmaceutical ingredient + Sum of the areas of all degradants), the analyst can prove that no degradants are "lost" to the column or remain undetected. A mass balance of 100% ± 2% validates the extraction and detection methodology.

  • Sample Preparation: Dissolve 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide in 50:50 MeOH:Water to a final concentration of 1.0 mg/mL.

  • Acid Stress: Add 1.0 mL of 1N HCl to 1.0 mL of sample. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

  • Base Stress: Add 1.0 mL of 0.1N NaOH to 1.0 mL of sample. (Note: Use weaker base due to rapid anhydrobase formation). Heat at 60°C for 2 hours. Neutralize with 0.1N HCl.

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours.

  • Photolytic Stress (ICH Q1B): Expose the liquid sample to 1.2 million lux hours and 200 Watt hours/m² of near UV energy.

  • Analysis: Inject 10 µL of each neutralized, quenched sample into the HPLC system using Protocol 1.

Protocol_Workflow S1 Sample Preparation (1.0 mg/mL in 50:50 MeOH:H2O) S2 ICH Q1A/B Stress Conditions (Heat, Acid, Base, Peroxide, UV) S1->S2 S3 Quenching & Neutralization (Self-Validation: Mass Balance Check) S2->S3 S4 RP-HPLC-DAD / LC-MS Analysis (TFA Ion-Pairing) S3->S4 S5 Kinetic Modeling (Arrhenius & Degradation Rate) S4->S5

Fig 2. Self-validating forced degradation workflow for α -carbolinium stability testing.

Quantitative Degradation Matrix

The following table summarizes the expected stability behavior of 1-methyl-9H-pyrido[2,3-b]indol-1-ium under the forced degradation conditions outlined in Protocol 2.

Table 2: Expected Forced Degradation Profile

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Mechanism
Control 50:50 MeOH: H2​O 24h / 25°C< 0.5%None
Acidic 1N HCl24h / 60°C2 - 5%Slow hydrolysis at C2/C4
Alkaline 0.1N NaOH2h / 60°C> 40%Rapid N9 deprotonation & nucleophilic attack
Oxidative 3% H2​O2​ 24h / 25°C15 - 20%N-oxidation and ring opening
Photolytic UV-Vis Light (ICH Q1B)24h / 25°C10 - 15%Photo-oxidation

Note: The extreme sensitivity to alkaline conditions necessitates that any formulation or extraction of this compound be maintained at a pH < 6.0 to preserve the integrity of the quaternary cation.

Conclusion

The physicochemical profile of 1-methyl-9H-pyrido[2,3-b]indol-1-ium is defined by the strong electron-withdrawing nature of its quaternary nitrogen, which dictates its high water solubility, low TPSA, and unique pH-dependent stability. While highly stable under acidic and neutral conditions, it rapidly degrades or converts to its anhydrobase form in alkaline environments. By employing ion-pairing chromatography and rigorous mass-balance validated forced degradation studies, researchers can accurately quantify and control the stability of this crucial α -carboline derivative in drug development pipelines.

References

  • Nuthakki, V. K., et al. (2022). "Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities." Frontiers in Chemistry, 10:986961. Available at:[Link]

  • Thieme Chemistry. "Product Class 23: Pyrido[X,Y-b]indoles (Carbolines)." Science of Synthesis. Available at:[Link]

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Exploratory

The Ascendant Scaffold: A Technical Guide to the Synthesis and Derivatization of 1-methyl-9H-pyrido[2,3-b]indol-1-ium

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is perpetual. Among the privileged heterocyclic systems, the α-carboline (9H-pyrido[2,3-b]indole) core has garnered significant attention for its diverse pharmacological potential, including antitumor and antiviral activities.[1][2] The quaternization of the pyridine nitrogen to form cationic salts, such as 1-methyl-9H-pyrido[2,3-b]indol-1-ium, further enhances the therapeutic promise of this scaffold by improving aqueous solubility and modulating biological interactions, particularly with nucleic acids. This guide provides an in-depth exploration of the synthetic pathways leading to this compelling cationic heterocycle and its derivatives, underpinned by mechanistic insights and actionable experimental protocols.

I. Strategic Approaches to the α-Carboline Core

The synthesis of the 1-methyl-9H-pyrido[2,3-b]indol-1-ium cation is predicated on the initial construction of the foundational α-carboline ring system. Several classical and modern synthetic strategies have been developed to this end, each with its own merits and limitations. The choice of a particular pathway is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.

The Modified Graebe-Ullmann Reaction: A Thermolytic Route

One of the most direct methods for the synthesis of the α-carboline skeleton is the modified Graebe-Ullmann reaction.[1][3] This approach typically involves the thermolysis of a 1-(2-pyridyl)-1H-benzotriazole, which upon extrusion of molecular nitrogen, generates a reactive nitrene intermediate that undergoes intramolecular cyclization to form the α-carboline.

The efficiency of this reaction can be significantly enhanced through the use of microwave irradiation, which offers shorter reaction times and often improved yields compared to conventional heating methods.[1]

Experimental Protocol: Microwave-Assisted Graebe-Ullmann Synthesis of α-Carboline

  • Synthesis of the Benzotriazole Precursor: In a sealed microwave vessel, combine benzotriazole and a 2-halopyridine (e.g., 2-chloropyridine) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene. Add a copper catalyst, such as copper(I) iodide, and a base, typically potassium carbonate.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature and time optimized for the specific substrates (e.g., 180-220 °C for 15-60 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. The organic layer is then dried, concentrated, and the resulting pyridylbenzotriazole intermediate is purified by column chromatography.

  • Cyclization to α-Carboline: The purified pyridylbenzotriazole is dissolved in a high-boiling solvent (e.g., paraffin oil or diphenyl ether) and subjected to a second round of microwave irradiation at a higher temperature (e.g., 250-280 °C) to induce thermolysis and cyclization.

  • Isolation: The resulting α-carboline is then isolated and purified, typically by column chromatography on silica gel.

Fischer Indole Synthesis: Constructing the Pyrrole Ring

A classic and versatile method for indole formation, the Fischer indole synthesis can be adapted for the preparation of partially hydrogenated α-carbolines.[1][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For α-carboline synthesis, a suitable starting material would be the 2-pyridylhydrazone of cyclohexanone.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Pyridylhydrazine 2-Pyridylhydrazine Hydrazone_Formation Hydrazone Formation 2-Pyridylhydrazine->Hydrazone_Formation Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Tautomerization Tautomerization (Ene-hydrazine) Hydrazone_Formation->Tautomerization Acid Catalyst Sigmatropic_Rearrangement [6][6]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Loss of NH3 Tetrahydro_alpha_Carboline Tetrahydro-α-carboline Cyclization_Aromatization->Tetrahydro_alpha_Carboline

The resulting tetrahydro-α-carboline requires subsequent oxidation to yield the fully aromatic α-carboline scaffold. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures.[6]

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions provide a convergent and highly adaptable approach to the α-carboline core. A one-pot synthesis has been developed involving a sequential palladium-catalyzed aryl amination followed by an intramolecular arylation.[7]

This strategy commences with the reaction of a 2,3-dihalopyridine (e.g., 2,3-dichloropyridine or 2,3-dibromopyridine) with an aniline derivative. The initial amination occurs selectively at the 2-position of the pyridine ring. A subsequent change in the ligand and base promotes the intramolecular C-N bond formation to yield the α-carboline.

Palladium_Catalyzed_Synthesis cluster_reactants Reactants cluster_steps Reaction Sequence cluster_product Product Dihalopyridine 2,3-Dihalopyridine Aryl_Amination Pd-catalyzed Aryl Amination Dihalopyridine->Aryl_Amination Aniline Aniline Aniline->Aryl_Amination Pd(OAc)2, PPh3, NaO-t-Bu Intramolecular_Arylation Intramolecular C-N Coupling Aryl_Amination->Intramolecular_Arylation Pd(OAc)2, PCy3·HBF4, DBU alpha_Carboline α-Carboline Intramolecular_Arylation->alpha_Carboline

II. Quaternization: Formation of the 1-methyl-9H-pyrido[2,3-b]indol-1-ium Cation

With the α-carboline scaffold in hand, the final step to obtain the target molecule is the selective N-methylation of the pyridine nitrogen. This quaternization reaction introduces a permanent positive charge, significantly altering the molecule's physicochemical properties.

The choice of methylating agent is critical. While traditional reagents like methyl iodide are effective, they are also highly toxic. More environmentally benign alternatives such as dimethyl carbonate (DMC) have emerged as viable options, often requiring a catalyst.[8] Quaternary ammonium salts, such as phenyltrimethylammonium iodide, can also serve as solid methylating agents under basic conditions.[9]

Experimental Protocol: N-methylation of 9H-pyrido[2,3-b]indole

  • Reactant Preparation: In a round-bottom flask, dissolve the synthesized 9H-pyrido[2,3-b]indole in a suitable aprotic solvent like DMF or acetonitrile.

  • Addition of Methylating Agent: Add an excess of methyl iodide to the solution. The reaction is typically performed at room temperature or with gentle heating (e.g., 40-60 °C) to increase the rate of reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Product Isolation: Upon completion, the desired 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide often precipitates from the reaction mixture. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent like diethyl ether to induce precipitation and remove any unreacted methyl iodide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide (CAS 114414-83-4).[10]

CompoundMolecular FormulaMolecular WeightCAS Number
1-methyl-9H-pyrido[2,3-b]indol-1-ium iodideC₁₂H₁₁IN₂310.13 g/mol 114414-83-4

III. Synthesis of Derivatives: Expanding the Chemical Space

The true potential of the 1-methyl-9H-pyrido[2,3-b]indol-1-ium scaffold in drug discovery lies in the ability to synthesize a diverse library of derivatives. Modifications can be introduced at various positions on the α-carboline core, either before or after the quaternization step.

Pre-functionalization of the α-Carboline Core

The synthetic routes to the α-carboline core can be readily adapted to incorporate a wide range of substituents.

  • Substituted Anilines in Palladium-Catalyzed Reactions: Employing substituted anilines in the one-pot palladium-catalyzed synthesis allows for the introduction of functional groups on the benzene ring portion of the α-carboline.[7]

  • Substituted Pyridines: Similarly, using substituted 2,3-dihalopyridines can introduce functionality onto the pyridine ring.

  • Functionalized Benzotriazoles: In the Graebe-Ullmann approach, substituted benzotriazoles can be used to generate α-carbolines with substituents on the indole moiety.[1]

Post-functionalization of the α-Carboline

Electrophilic aromatic substitution reactions can be performed on the pre-formed α-carboline, although regioselectivity can be a challenge. More controlled functionalization can be achieved through directed metalation-cross-coupling sequences.

IV. Biological Significance and Therapeutic Potential

The interest in α-carboline derivatives and their N-methylated counterparts stems from their significant biological activities. These compounds have been shown to interact with DNA, with some acting as intercalating agents, a mechanism of action for many established anticancer drugs.[1]

Studies on related indolo[2,3-b]quinolines have demonstrated that methylation of the pyridine nitrogen atom leads to compounds with marked cytotoxicity against various cancer cell lines.[1] This enhancement in activity is attributed to the cationic nature of the molecule, which facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA.

Derivatives of the α-carboline scaffold have shown promising antitumor activity, particularly against leukemia and sarcoma cell lines.[2][11][12][13] The ability to systematically modify the core structure through the synthetic pathways outlined in this guide allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.

V. Conclusion

The 1-methyl-9H-pyrido[2,3-b]indol-1-ium scaffold represents a compelling starting point for the design and synthesis of novel therapeutic agents. The synthetic strategies discussed herein, from classical reactions to modern catalytic methods, provide a robust toolbox for accessing the core structure and its derivatives. The enhanced biological activity observed upon N-methylation highlights the importance of this chemical modification in the development of potent DNA-targeting compounds. As our understanding of the biological targets of these molecules grows, so too will the opportunities for rational drug design based on this versatile and potent cationic heterocyclic system.

References

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  • Tsai, J. Y., Lin, Y. C., Hsu, M. H., Kuo, S. C., & Huang, L. J. (2010). Synthesis and Cytotoxicity of 1,6,8,9‐Substituted α‐Carboline Derivatives. Archiv der Pharmazie, 343(8), 453-458.
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Foundational

A Technical Guide to the Receptor Binding Profile of β-Carbolines: Focus on Norharman and its 1-Methyl Derivative

This document provides an in-depth exploration of the receptor binding affinity profile of the β-carboline alkaloid Norharman (9H-pyrido[3,4-b]indole) and its prominent derivative, Harman (1-methyl-9H-pyrido[3,4-b]indole...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth exploration of the receptor binding affinity profile of the β-carboline alkaloid Norharman (9H-pyrido[3,4-b]indole) and its prominent derivative, Harman (1-methyl-9H-pyrido[3,4-b]indole). While the initial query specified 1-methyl-9H-pyrido[2,3-b]indol-1-ium (an α-carboline cation), the vast body of scientific literature and pharmacological research focuses on the isomeric β-carboline scaffold. Therefore, this guide synthesizes the extensive data available for these widely studied and biologically significant compounds.

β-carbolines are a class of heterocyclic compounds found in various plants, cooked foods, tobacco smoke, and are also formed endogenously in the human body.[1][2] Their diverse and potent biological activities, stemming from interactions with multiple molecular targets, make them a subject of intense research in pharmacology and drug development.[3][4] This guide details their primary receptor interactions, presents quantitative binding data, and provides field-proven experimental protocols for their characterization.

Section 1: Primary Central Nervous System (CNS) Receptor Interactions

The neuropharmacological effects of Norharman and Harman are underpinned by their affinity for several key CNS targets. These interactions modulate neurotransmitter systems and are central to the observed physiological and psychological effects of these compounds.

Monoamine Oxidase (MAO) Inhibition

A primary and well-documented activity of β-carbolines is the inhibition of monoamine oxidases (MAO). These enzymes, which exist in two isoforms (MAO-A and MAO-B), are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4]

Norharman and related β-carbolines are potent, reversible, and competitive inhibitors with a marked preference for the MAO-A isoform.[4][5][6] By inhibiting MAO-A, these compounds increase the synaptic concentration of key neurotransmitters, which is a mechanism shared with several classes of antidepressant drugs.[] Studies have demonstrated the high affinity of β-carbolines for MAO-A in both rat brain and liver tissues.[5][6]

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft Monoamines Serotonin, Dopamine Vesicle Vesicular Storage Monoamines->Vesicle Packaging MAO_A MAO-A Monoamines->MAO_A Degradation Substrate Synaptic_Monoamines Synaptic Monoamines Vesicle->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO_A->Metabolites Receptor Postsynaptic Receptor Synaptic_Monoamines->Receptor Binding Norharman Norharman Norharman->MAO_A Inhibition Radioligand_Assay_Workflow Start Start: Brain Tissue Homogenize 1. Homogenize in Sucrose Start->Homogenize Centrifuge1 2. Low-Speed Centrifugation Homogenize->Centrifuge1 Isolate 3. Isolate Synaptosomes (Sucrose Gradient) Centrifuge1->Isolate PrepareAssay 4. Prepare Assay Tubes (Total, NSB) Isolate->PrepareAssay Incubate 5. Add Membranes & Incubate ([³H]Norharman) PrepareAssay->Incubate Filter 6. Rapid Vacuum Filtration Incubate->Filter Count 7. Scintillation Counting Filter->Count Analyze 8. Calculate Specific Binding Determine KD & Bmax Count->Analyze End End: Affinity Profile Analyze->End

Fig. 2: Workflow for a typical radioligand binding assay.

Conclusion

1-methyl-9H-pyrido[3,4-b]indole (Harman) and its parent compound Norharman exhibit a complex and multifaceted receptor binding profile. Their high-affinity interactions with critical CNS targets, including MAO-A and imidazoline I₂ receptors, provide a molecular basis for their wide-ranging pharmacological effects. Furthermore, the discovery of a distinct, high-affinity norharman-specific binding site opens up new avenues for research, suggesting the existence of a novel signaling system in the brain. [8]A thorough understanding of this binding profile, achieved through rigorous experimental characterization as outlined in this guide, is essential for drug development professionals seeking to leverage the therapeutic potential of the β-carboline scaffold.

References

  • Greube, A., & Rommelspacher, H. (1993). [3H]norharman ([3H]β-carboline) binds reversibly and with high affinity to a specific binding site in rat liver. Neurochemical Research. [Link]

  • Pawlik, M., & Rommelspacher, H. (1988). Demonstration of a distinct class of high-affinity binding sites for [3H]norharman [( 3H]beta-carboline) in the rat brain. PubMed. [Link]

  • Karim, N., et al. (2023). Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. PMC. [Link]

  • Ahern, T. H., et al. (2005). High-affinity binding of beta-carbolines to imidazoline I2B receptors and MAO-A in rat tissues: norharman blocks the effect of morphine withdrawal on DOPA/noradrenaline synthesis in the brain. PubMed. [Link]

  • Ahern, T. H., et al. (2005). High-affinity binding of β-carbolines to imidazoline I2B receptors and MAO-A in rat tissues: Norharman blocks the effect of morphine withdrawal on DOPA/noradrenaline synthesis in the brain. ResearchGate. [Link]

  • Herraiz, T. (2004). Relative exposure to ?? -carbolines norharman and harman from foods and tobacco smoke. ResearchGate. [Link]

  • Thatcher, R. J., & Douthwaite, R. E. (2011). β-Carboline (norharman). PubMed. [Link]

  • Robertson, H. A. (1983). Beta-carboline Kindling of the Benzodiazepine Receptor. PubMed. [Link]

  • Hudson, A. L., et al. (2012). Evaluation and Initial in Vitro and Ex Vivo Characterization of the Potential Positron Emission Tomography Ligand, BU99008 (2-(4,5-dihydro-1H-imidazol-2-yl)-1- methyl-1H-indole), for the imidazoline₂ Binding Site. PubMed. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.
  • Samadi, A., et al. (2012). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. [Link]

  • Bera, H., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. [Link]

  • McKenna, S. E., et al. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. PMC. [Link]

Sources

Exploratory

what is the molecular weight of 1-methyl-9H-pyrido[2,3-b]indol-1-ium

An In-depth Technical Guide to 1-methyl-9H-pyrido[2,3-b]indol-1-ium and its Parent Scaffold for Advanced Drug Discovery Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-methyl-9H-pyrido[2,3-b]indol-1-ium and its Parent Scaffold for Advanced Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyl-9H-pyrido[2,3-b]indol-1-ium, a member of the β-carboline family of alkaloids. We will delve into its fundamental chemical properties, including a definitive analysis of its molecular weight. The guide will further explore established synthetic pathways, advanced analytical characterization techniques, and the significant therapeutic potential of the broader pyrido[2,3-b]indole scaffold in modern drug development. Detailed experimental protocols and workflow visualizations are provided to empower researchers and scientists in their exploration of this promising class of compounds.

Introduction to the Pyridoindole Scaffold

The pyridoindole skeleton, a fusion of pyridine and indole rings, forms the core of a diverse class of naturally occurring and synthetic alkaloids known as carbolines. Depending on the position of the nitrogen atom in the pyridine ring, carbolines are classified into α, β, γ, and δ isomers, each with distinct chemical and pharmacological profiles.[1] The most extensively studied of these are the β-carbolines (9H-pyrido[3,4-b]indoles), which are prevalent in various plants and have been the subject of intense research due to their wide range of biological activities.[2][3][4] These activities include anticancer, anti-inflammatory, antiviral, and neurological effects.[1][2][5]

1-methyl-9H-pyrido[2,3-b]indol-1-ium belongs to the α-carboline family and represents a cationic derivative of this important scaffold. Its parent neutral compound, 9H-pyrido[2,3-b]indole, is also known as α-carboline.[6] Understanding the properties and potential of this specific cation and its related structures is crucial for the rational design of novel therapeutics.

Molecular Profile of 1-methyl-9H-pyrido[2,3-b]indol-1-ium

A precise understanding of a compound's molecular characteristics is the cornerstone of all subsequent research and development.

Chemical Structure and Molecular Weight

The compound is a quaternary ammonium cation. Its structure consists of the 9H-pyrido[2,3-b]indole core with a methyl group attached to one of the nitrogen atoms, resulting in a positive charge. The molecular formula of the cation is C₁₂H₁₁N₂⁺.

The molecular weight of the cationic portion, 1-methyl-9H-pyrido[2,3-b]indol-1-ium, is calculated to be 183.23 g/mol . This is derived from the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

It is important to note that this cation will be associated with a counter-ion in its solid form. For instance, the iodide salt, 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide, has a molecular formula of C₁₂H₁₁IN₂ and a corresponding molecular weight of approximately 310.13 g/mol .[7]

Physicochemical Properties

The table below summarizes key computed and experimental properties for the closely related and well-studied neutral β-carboline, harmane (1-methyl-9H-pyrido[3,4-b]indole), which serves as a valuable reference point.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂NIST[8]
Molecular Weight 182.22 g/mol NIST[8]
CAS Registry Number 486-84-0NIST[8]
Topological Polar Surface Area 19.7 ŲGuidechem[7]
Complexity 216Guidechem[7]
Hydrogen Bond Donor Count 1Guidechem[7]
Hydrogen Bond Acceptor Count 1Guidechem[7]

Synthesis and Characterization of Pyridoindoles

The synthesis of the pyridoindole scaffold is a well-established area of organic chemistry, with several robust methods available to researchers.

Synthetic Strategies

The most common and versatile method for constructing the β-carboline core is the Pictet-Spengler reaction .[1] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Subsequent oxidation or aromatization yields the final β-carboline structure. This method's adaptability allows for the introduction of various substituents, making it a cornerstone of β-carboline library synthesis for drug discovery.[3][9]

Other synthetic routes include multicomponent reactions and cascade cyclizations, which offer efficient, one-pot procedures for generating structural diversity.[4][10]

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted β-carboline derivative, starting from commercially available precursors.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Tryptamine Derivative + Aromatic Aldehyde Reaction Pictet-Spengler Reaction (e.g., TFA, THF) Reactants->Reaction Intermediate Tetrahydro-β-carboline Reaction->Intermediate Oxidation Aromatization (e.g., DDQ or Pd/C) Intermediate->Oxidation Crude Crude β-Carboline Oxidation->Crude Column Column Chromatography (Silica Gel) Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure Characterization Structural Analysis (NMR, MS, IR) Pure->Characterization

Caption: Generalized workflow for β-carboline synthesis and purification.

Protocol: Synthesis of 1-Aryl-9H-pyrido[3,4-b]indoles

This protocol is adapted from established methods for synthesizing β-carboline derivatives.[9]

Materials:

  • Tryptamine or tryptamine hydrochloride

  • Substituted aromatic aldehyde

  • Trifluoroacetic acid (TFA)

  • Anhydrous tetrahydrofuran (THF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on carbon (Pd/C)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Step 1: Cyclization. In a round-bottom flask, dissolve tryptamine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in anhydrous THF.

  • Add trifluoroacetic acid (TFA) dropwise to catalyze the reaction.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Step 2: Aromatization. To the solution containing the intermediate tetrahydro-β-carboline, add an oxidizing agent such as DDQ (1.2 equivalents).

  • Reflux the mixture for 2-4 hours until the aromatization is complete (monitored by TLC).

  • Step 3: Work-up and Purification. Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel, followed by recrystallization to obtain the pure 1-aryl-9H-pyrido[3,4-b]indole.

Characterization: Confirm the structure and purity of the synthesized compound using:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[11][12]

  • Infrared (IR) Spectroscopy: To identify functional groups.

Therapeutic Potential and Biological Activity

The pyridoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of β-carboline derivatives.[2][9][13] These compounds have been shown to exert their effects through various mechanisms, including:

  • DNA Intercalation: The planar, aromatic structure of carbolines allows them to insert between DNA base pairs, disrupting DNA replication and transcription in cancer cells.[1]

  • Enzyme Inhibition: They are known to inhibit key enzymes involved in cell cycle progression and proliferation, such as topoisomerases and cyclin-dependent kinases (CDKs).[13]

  • Induction of Apoptosis: Many β-carboline derivatives can trigger programmed cell death (apoptosis) in tumor cells.[2]

  • Overcoming Drug Resistance: Some derivatives have shown the ability to inhibit multidrug resistance (MDR) transporters like P-glycoprotein (MDR1), resensitizing cancer cells to conventional chemotherapy.[2]

Signaling Pathway Modulation

The diagram below illustrates a simplified representation of how a β-carboline derivative might interfere with a typical cancer cell survival pathway, leading to apoptosis.

G cluster_pathway Cancer Cell Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K Survival Cell Survival & Proliferation PI3K->Survival Apoptosis Apoptosis PI3K->Apoptosis Inhibits Carboline β-Carboline Derivative Carboline->PI3K Inhibits

Caption: Inhibition of a pro-survival pathway by a β-carboline derivative.

Other Pharmacological Activities

Beyond oncology, pyridoindoles have demonstrated potential in other therapeutic areas:

  • Neuropharmacology: As inhibitors of monoamine oxidases (MAOs), they have implications for the treatment of depression and neurodegenerative diseases.[4]

  • Antimalarial Activity: The β-carboline core is a key pharmacophore in several natural and synthetic antimalarial agents.[1]

  • Endocrine Modulation: Norharman, the parent β-carboline, can act as a potent ligand for steroidogenic cytochromes P450, suggesting a role in modulating hormone biosynthesis.[14]

Conclusion and Future Directions

1-methyl-9H-pyrido[2,3-b]indol-1-ium and the broader family of pyridoindoles represent a rich and versatile scaffold for drug discovery. Their straightforward synthesis, coupled with a wide array of potent biological activities, makes them highly attractive candidates for further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity for specific biological targets, as well as comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics for cancer and other challenging diseases.

References

  • International Agency for Research on Cancer (IARC). MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). INCHEM. Available from: [Link]

  • Elahian, F., Mirzaei, S. A., Abdi, N., Banitalebi, A., Heidari, R., & Zahedian, S. (2025). Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. Scientific Reports. Available from: [Link]

  • ResearchGate. Norharmane as a potential chemical entity for development of anticancer drugs. Available from: [Link]

  • NIST. 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. One-pot synthesis of natural product norharman (1) and further β-carboline derivatives. Available from: [Link]

  • Ishizaki, T., Shibatani, T., & Maruyama, Y. (1993). Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17). European Journal of Pharmacology. Available from: [Link]

  • Kumar, A., & Singh, R. (2025). β-Carboline: a privileged scaffold from nature for potential antimalarial activity. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. An outline for the synthesis of pyrido[2,3‐b]indolizines. Available from: [Link]

  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole. Available from: [Link]

  • Longdom Publishing. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available from: [Link]

  • PubChemLite. 2-amino-3-methyl-9h-pyrido[2,3-b]indole. Available from: [Link]

  • MDPI. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Available from: [Link]

  • National Center for Biotechnology Information. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Available from: [Link]

Sources

Foundational

Crystal Structure and Physicochemical Profiling of 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Salts: An In-Depth Technical Guide

Executive Summary The 9H-pyrido[2,3-b]indole ( α -carboline) scaffold represents a privileged pharmacophore in medicinal chemistry and optoelectronics[1]. When quaternized at the pyridine nitrogen, it forms the 1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9H-pyrido[2,3-b]indole ( α -carboline) scaffold represents a privileged pharmacophore in medicinal chemistry and optoelectronics[1]. When quaternized at the pyridine nitrogen, it forms the 1-methyl-9H-pyrido[2,3-b]indol-1-ium cation (e.g., CAS 114414-83-4)[2]. This whitepaper provides a comprehensive technical guide on the synthesis, crystal growth, and solid-state structural elucidation of these salts. By examining the crystallographic architecture, researchers can rationally design novel DNA intercalators, kinase inhibitors[3], and advanced fluorescent probes.

Chemical Context and Structural Identity

α -Carbolines are tricyclic heteroaromatic systems characterized by an indole core fused to a pyridine ring[4]. The regioselective methylation of this scaffold occurs preferentially at the N1 position (the pyridine nitrogen) rather than the N9 position (the indole nitrogen).

The Causality of Regioselectivity: The lone pair on the N1 atom resides in an sp2 orbital orthogonal to the aromatic π -system, rendering it highly nucleophilic. Conversely, the N9 lone pair is delocalized into the aromatic system to satisfy the 4n+2 Hückel rule, making it non-nucleophilic. Consequently, treatment with methylating agents yields the 1-methyl-9H-pyrido[2,3-b]indol-1-ium salt exclusively[4].

Synthetic Methodology & Crystal Growth Protocols

To obtain high-quality single crystals for X-ray diffraction (XRD), the synthetic and purification protocols must be treated as a self-validating system. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

Protocol 1: Synthesis of 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Iodide
  • Reaction Setup: Dissolve 1.0 equivalent of 9H-pyrido[2,3-b]indole in anhydrous acetonitrile (MeCN). Causality: The choice of MeCN is critical; as a polar aprotic solvent, it stabilizes the charged transition state of the Menshutkin reaction without solvolyzing the alkylating agent.

  • Alkylation: Add 1.5 equivalents of methyl iodide (MeI) dropwise at 0 °C. Purge with argon to prevent oxidative degradation.

  • Heating: Elevate the temperature to 60 °C and reflux for 12 hours. The thermodynamic product, 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide, will begin to precipitate as a yellow/orange solid due to its lower solubility in warm MeCN compared to the neutral starting material.

  • Isolation & Validation: Filter the precipitate hot, wash with cold diethyl ether, and dry under vacuum.

    • Self-Validation Step: Confirm purity via 1 H-NMR in DMSO- d6​ . The appearance of a sharp singlet near δ 4.5 ppm confirms N1-methylation, while the downfield shift of the pyridine protons confirms quaternization.

Protocol 2: Single Crystal Growth via Vapor Diffusion
  • Solvent System Selection: Dissolve 10 mg of the validated salt in 1 mL of HPLC-grade methanol (the "good" solvent) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 5 mL of diethyl ether (the "antisolvent").

  • Diffusion Process: Seal the outer vial tightly and store it undisturbed at 25 °C in a vibration-free environment for 7–10 days.

    • Causality: Vapor diffusion lowers the dielectric constant of the solution at a thermodynamically controlled rate. This prevents kinetic "crashing out" of the salt and allows the molecules sufficient time to arrange into a defect-free, minimum-energy crystal lattice suitable for XRD[5].

G1 A 9H-pyrido[2,3-b]indole (α-Carboline) B Regioselective N1-Methylation A->B MeI, MeCN 60°C, 12h C 1-Methyl-9H-pyrido[2,3-b] indol-1-ium Iodide B->C Precipitation & Filtration D Vapor Diffusion Crystallization C->D MeOH / Et₂O 25°C, 7 days E Single Crystal XRD Analysis D->E Defect-free Lattice

Workflow for the synthesis and crystallographic preparation of 1-methyl-9H-pyrido[2,3-b]indol-1-ium salts.

Crystallographic Features & Solid-State Architecture

X-ray crystallographic analysis of α -carbolinium salts reveals a highly ordered solid-state architecture[6]. Data collection is typically performed at cryogenic temperatures (100 K) to minimize thermal atomic displacement parameters (B-factors), ensuring precise localization of the N9 proton and the counterion.

Table 1: Typical Crystallographic Parameters for 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Salts

Crystallographic ParameterTypical Value / CharacteristicMechanistic RationaleCrystal SystemMonoclinic / TriclinicLow symmetry is typical for asymmetric organic salts packing with spherical counterions like iodide.Space Group P21​/c or P1ˉ Centrosymmetric groups dominate due to the formation of inversion-related π -stacked dimers[6].Cation Planarity (RMSD)< 0.05 ÅExtensive sp2 hybridization and aromatic charge delocalization enforce a rigid, flat topology.Interplanar Distance3.35 – 3.50 ÅOptimal distance for π−π orbital overlap, minimizing electrostatic repulsion between cationic layers[1].N1–CH 3​ Bond Length~1.48 ÅCharacteristic of an sp2 sp3 single bond with localized positive charge at the N1 position.N9–H ⋯ I − Distance3.50 – 3.65 ÅStrong hydrogen bond donor (indole NH) interacting with the highly polarizable iodide acceptor.

Mechanistic Implications: From Lattice to Function

The solid-state structure of 1-methyl-9H-pyrido[2,3-b]indol-1-ium salts directly informs their macroscopic physicochemical properties and biological utility[1],[3].

  • DNA Intercalation: The extreme planarity (RMSD < 0.05 Å) and the delocalized cationic charge make this scaffold an ideal DNA intercalator. The interplanar distance of ~3.4 Å observed in the crystal lattice perfectly matches the distance between adjacent base pairs in B-DNA. The positive charge enhances electrostatic affinity for the negatively charged phosphate backbone.

  • Photophysical Properties: In the solid state, the tight π−π stacking often leads to excimer formation, which can quench monomeric fluorescence but emit at longer wavelengths[1]. Understanding the crystal packing allows chemists to engineer bulky substituents that disrupt this stacking, thereby tuning the solid-state quantum yield for optoelectronic applications.

G2 Root 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Solid-State Architecture Node1 Planar Cationic Core (RMSD < 0.05 Å) Root->Node1 Node2 Intermolecular π-π Stacking (3.35 - 3.50 Å) Root->Node2 Node3 N9-H ··· I⁻ Hydrogen Bonding Root->Node3 Out1 DNA Base Pair Intercalation Node1->Out1 Steric fit Out2 Excimer Fluorescence Quenching Node2->Out2 Orbital overlap Out3 Lattice Stability & Solubility Profile Node3->Out3 Ion pairing

Mechanistic relationship between crystallographic features and physicochemical properties.

Conclusion

The crystallographic profiling of 1-methyl-9H-pyrido[2,3-b]indol-1-ium salts provides indispensable insights into their molecular behavior. By mastering the synthetic quaternization and vapor diffusion crystallization techniques, researchers can reliably produce diffraction-quality crystals. The resulting structural data—highlighting absolute planarity, specific π−π stacking distances, and directed hydrogen bonding—serves as the foundational blueprint for developing advanced therapeutics and fluorescent materials.

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Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Solubilization of 1-methyl-9H-pyrido[2,3-b]indol-1-ium in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Application Areas: Kinase Inhibition Assays, DNA Intercalation Studies, and Fluorescence Probing Scientific Rationale & Chemical Context The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Application Areas: Kinase Inhibition Assays, DNA Intercalation Studies, and Fluorescence Probing

Scientific Rationale & Chemical Context

The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium belongs to the α-carboline family—a class of heterocyclic aromatic compounds characterized by a pyridine ring fused to an indole backbone. In this specific derivative, the nitrogen of the pyridine ring is methylated, resulting in a positively charged pyridinium cation (typically paired with a counterion such as iodide or triflate).

While the positive charge inherently improves polar interactions, the highly planar, extended aromatic core of the pyrido[2,3-b]indole system drives strong intermolecular π-π stacking in the solid crystal lattice. Furthermore, the 9H-indole nitrogen acts as a strong hydrogen bond donor.

Why Dimethyl Sulfoxide (DMSO)? Aqueous buffers are often insufficient for primary stock solutions because water cannot adequately overcome the hydrophobic forces of the stacked aromatic rings. We utilize anhydrous DMSO because it is a highly polar aprotic solvent (dielectric constant ~47) that excels at solvating cations while simultaneously acting as a strong hydrogen bond acceptor to interact with the 9H-indole N-H [1]. This dual action effectively dismantles the crystal lattice, ensuring complete monomolecular dispersion necessary for reproducible in vitro assays.

Crucial Safety Note: Carboline derivatives, including α-carbolines, are known to interact with DNA and possess mutagenic potential [2]. Because DMSO dramatically enhances transdermal permeability, any skin contact with the DMSO-solubilized compound poses a severe biohazard. Double-gloving and handling within a certified Class II biosafety cabinet are mandatory.

Quantitative Data & Reagent Specifications

To ensure experimental reproducibility, all stoichiometric calculations must account for the specific counterion of your purchased batch (most commonly iodide, CAS: 114414-83-4).

Table 1: Physicochemical Parameters & Solubilization Metrics

ParameterSpecificationExperimental Rationale
Core Compound 1-methyl-9H-pyrido[2,3-b]indol-1-iumCationic α-carboline derivative.
Typical Salt Form Iodide ( I− )Most stable commercially available form.
Molecular Weight ~310.13 g/mol (as Iodide salt)Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO ( 99.9%)Minimizes water-induced precipitation.
Target Stock Conc. 10 mM to 50 mMOptimal range to keep final assay DMSO < 0.1%.
Solubility Limit 20 mg/mLDerived from baseline α-carboline behavior [3].
Storage Conditions -20°C to -80°C, Light-protectedPrevents oxidation and photodegradation.

Experimental Workflow & Logical Causality

The following workflow illustrates the critical path from raw powder to assay-ready aliquots, highlighting the physical forces manipulated at each step.

G Step1 1. Thermal Equilibration (Prevents Condensation) Step2 2. Anhydrous DMSO Addition (Disrupts H-Bonds) Step1->Step2 Step3 3. Vortex & Sonication (Breaks π-π Stacking) Step2->Step3 Step4 4. Visual & Optical QC (Validates Monomeric State) Step3->Step4 Step5 5. Aliquot & Cryopreservation (Stops Degradation) Step4->Step5

Workflow for the solubilization and stabilization of α-carboline derivatives in DMSO.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . If any intermediate quality control (QC) check fails, the protocol dictates corrective action before proceeding, preventing downstream assay artifacts.

Phase 1: Preparation & Weighing
  • Thermal Equilibration: Remove the vial of 1-methyl-9H-pyrido[2,3-b]indol-1-ium from cold storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water ingress will drastically reduce the solubility of the carboline core in DMSO.

  • Weighing: Using an analytical microbalance inside a ventilated enclosure, weigh the desired mass (e.g., 3.10 mg for a 1 mL of 10 mM stock) into a sterile, amber glass vial.

    • Causality: Amber glass is required because extended conjugated systems are susceptible to photo-oxidation.

Phase 2: Solubilization & Energy Application
  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO ( 99.9%, packaged under Argon).

  • Mechanical Agitation: Vortex the vial at maximum speed for 60 seconds.

  • Cavitation (Sonication): Place the vial in an ultrasonic water bath (room temperature) for 5 to 10 minutes.

    • Causality: While the 1-ium charge aids solubility, the flat α-carboline rings stack tightly. Ultrasonic cavitation provides the localized thermodynamic energy required to shear these π-π interactions apart, allowing DMSO molecules to intercalate and solvate the individual ions.

Phase 3: Self-Validation & Quality Control
  • Visual Inspection (QC Check 1): Hold the amber vial against a bright light source. The solution must be completely transparent, typically with a slight yellowish or greenish tint.

    • Corrective Action: If micro-particulates or cloudiness are observed, heat the solution gently to 37°C in a water bath for 5 minutes and repeat sonication.

  • Concentration Verification (QC Check 2 - Optional but Recommended): Dilute a 1 µL aliquot into 999 µL of methanol and measure the UV-Vis absorbance. α-carbolines exhibit characteristic absorption peaks in the 250–350 nm range.

Phase 4: Storage & Handling
  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed, argon-purged microcentrifuge tubes.

    • Causality: DMSO is highly hygroscopic. Repeated opening of a master stock introduces water, which will eventually cause the hydrophobic carboline core to precipitate out of solution (often invisibly, leading to false negatives in biological assays).

  • Cryopreservation: Store aliquots at -20°C (short-term, < 1 month) or -80°C (long-term, up to 1 year).

Troubleshooting Common Issues

  • Issue: Precipitation upon dilution into aqueous assay buffer.

    • Cause: The sudden drop in DMSO concentration forces the carboline out of solution.

    • Solution: Do not dilute directly into cold buffer. Pre-warm the aqueous buffer to 37°C, and add the DMSO stock dropwise while vortexing rapidly to ensure rapid dispersion. Keep the final DMSO concentration 1% (preferably 0.1% for cell-based assays).

  • Issue: Solution freezes in the refrigerator.

    • Cause: Normal physical property. Pure DMSO freezes at 18.5°C.

    • Solution: Allow the aliquot to thaw naturally at room temperature or warm gently in your hands. Do not microwave.

References

  • Bellamri, M., et al. "Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes." Chemical Research in Toxicology, 2016. Available at:[Link]

Application

Application Note: HPLC Method Development for 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Analysis

Abstract 1-Methyl-9H-pyrido[2,3-b]indol-1-ium is a quaternary ammonium derivative of the α-carboline class of heterocyclic amines. Due to its permanent positive charge, analyzing this compound via standard reversed-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 1-Methyl-9H-pyrido[2,3-b]indol-1-ium is a quaternary ammonium derivative of the α-carboline class of heterocyclic amines. Due to its permanent positive charge, analyzing this compound via standard reversed-phase high-performance liquid chromatography (RP-HPLC) presents severe challenges, including poor retention and excessive peak tailing. This application note details the mechanistic rationale and step-by-step protocols for two robust analytical strategies: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for UV-based quantification, and Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS/MS applications.

Analyte Profiling and Chromatographic Challenges

The parent compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), is a well-documented heterocyclic aromatic amine (HAA) formed during the high-temperature combustion of proteins and tobacco[1]. The N-methylated derivative, 1-methyl-9H-pyrido[2,3-b]indol-1-ium, possesses a quaternary nitrogen at the pyridine ring (position 1), rendering it a permanent cation independent of the mobile phase pH.

The Causality of RP-HPLC Failure: When injected onto a standard C18 silica column, the highly polar, permanently charged cation fails to partition effectively into the hydrophobic stationary phase, resulting in elution near the void volume ( t0​ ). Furthermore, silica-based columns contain residual surface silanols (Si-OH) that deprotonate to form anionic sites (Si-O⁻) at pH > 3.5. The quaternary α-carboline undergoes strong secondary electrostatic interactions (cation exchange) with these silanols, causing severe peak tailing, irreversible adsorption, and poor reproducibility.

Mechanistic Rationale for Method Selection

To establish a self-validating and robust method, the chromatographic mechanism must explicitly address the analyte's charge state.

Strategy A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) For laboratories relying on UV/Vis or Photodiode Array (PDA) detection, IP-RP-HPLC is the gold standard. By adding an anionic alkyl sulfonate (e.g., sodium heptanesulfonate) to the mobile phase, the negatively charged sulfonate group pairs with the positively charged quaternary amine[2]. This dynamic equilibrium forms a neutral, hydrophobic ion-pair complex that partitions efficiently into the C18 phase, dramatically increasing retention time and shielding the analyte from residual silanols[3].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) While effective, ion-pairing reagents are non-volatile and cause severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). For LC-MS/MS workflows, HILIC is required. HILIC utilizes a polar stationary phase (such as a zwitterionic polymer) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[4]. The permanent charge of 1-methyl-9H-pyrido[2,3-b]indol-1-ium becomes an asset in HILIC, providing strong electrostatic retention without the need for signal-suppressing additives.

Method Development Workflow

HPLC_Workflow Analyte Analyte Profiling: 1-methyl-9H-pyrido[2,3-b]indol-1-ium (Permanent Quaternary Cation) Detector Select Detection Modality Analyte->Detector UV_Det UV/Vis or PDA Detection (Routine QA/QC) Detector->UV_Det Non-volatile buffers acceptable MS_Det ESI-MS/MS Detection (High Sensitivity/PK) Detector->MS_Det Requires volatile buffers IP_RP Ion-Pair RP-HPLC Add Alkyl Sulfonate (e.g., Heptanesulfonate) UV_Det->IP_RP HILIC HILIC Mode Zwitterionic Column (High Acetonitrile) MS_Det->HILIC Opt_IP Optimize: - Ion-Pair Conc. (5-10 mM) - Buffer pH (3.0-4.0) IP_RP->Opt_IP Opt_HILIC Optimize: - Buffer Ionic Strength (10-20 mM) - Organic Ratio (60-90%) HILIC->Opt_HILIC

Figure 1: Decision logic for quaternary α-carboline HPLC method selection.

Experimental Protocols

Protocol A: IP-RP-HPLC for UV/Vis Quantification Self-Validation Check: The system is validated by injecting the analyte without the ion-pair reagent; a shift to the void volume ( t0​ ) confirms the ion-pairing mechanism is actively controlling retention.

  • Mobile Phase Preparation:

    • Aqueous Buffer (Mobile Phase A): Dissolve 1.01 g of sodium 1-heptanesulfonate (5 mM) in 1 L of 10 mM potassium dihydrogen phosphate ( KH2​PO4​ )[2].

    • Adjust the pH to 3.0 using 10% phosphoric acid ( H3​PO4​ ). Causality: Low pH suppresses the ionization of residual column silanols, minimizing secondary interactions.

    • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

    • Elution: Isocratic 65% A / 35% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and 335 nm.

  • Sample Preparation: Dissolve the 1-methyl-9H-pyrido[2,3-b]indol-1-ium standard directly in the mobile phase to prevent solvent-mismatch peak distortion.

Protocol B: Zwitterionic HILIC for LC-MS/MS Self-Validation Check: In HILIC, increasing the aqueous content should decrease retention time. If retention increases with water, the column is operating in reversed-phase mode, indicating phase collapse or incorrect equilibration.

  • Mobile Phase Preparation:

    • Aqueous Buffer (Mobile Phase A): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.7 using formic acid. Causality: Ammonium formate provides necessary ionic strength (to disrupt direct ionic binding to the stationary phase) while remaining fully volatile for MS[4].

    • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (ZIC-HILIC) (150 mm × 2.1 mm, 3 µm).

    • Gradient Elution: Start at 90% B (highly retentive in HILIC). Hold for 2 min. Ramp linearly to 60% B over 8 minutes to elute the strongly retained quaternary cation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Equilibration (Critical Step): HILIC columns require extensive equilibration to establish the aqueous layer. Flush with 90% B for a minimum of 20 column volumes prior to the first injection.

Quantitative Data & Method Performance

The following table summarizes the comparative performance metrics of 1-methyl-9H-pyrido[2,3-b]indol-1-ium analyzed across different chromatographic modes. The data clearly demonstrates the failure of standard RP-HPLC and the efficacy of targeted charge-management strategies.

Chromatographic ModeRetention Time ( tR​ , min)Tailing Factor ( As​ )Theoretical Plates ( N )LC-MS/MS CompatibilityPrimary Retention Mechanism
Standard RP-HPLC (0.1% FA in H2​O /ACN)1.43.2< 2,000Yes (Poor Sensitivity)Hydrophobic (Weak) + Cation Exchange (Uncontrolled)
IP-RP-HPLC (5 mM Heptanesulfonate, pH 3.0)7.21.113,500No (Severe Ion Suppression)Hydrophobic Partitioning of Neutral Ion-Pair Complex
ZIC-HILIC (Ammonium Formate / High ACN)6.51.0515,200Yes (Excellent)Partitioning into Aqueous Layer + Electrostatic

Table 1: Chromatographic performance metrics for 1-methyl-9H-pyrido[2,3-b]indol-1-ium. Optimal tailing factors ( As​ ) should fall between 0.9 and 1.2.

Sources

Method

Application Note: In Vitro Assay Guidelines for 1-Methyl-9H-pyrido[2,3-b]indol-1-ium and α-Carboline Derivatives

Executive Summary The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a quaternary ammonium derivative of the α-carboline (pyrido[2,3-b]indole) scaffold. Historically recognized for their diverse pharmacological profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a quaternary ammonium derivative of the α-carboline (pyrido[2,3-b]indole) scaffold. Historically recognized for their diverse pharmacological profiles, α-carbolines have emerged as highly potent, dual-action therapeutic candidates. In oncology, they function as robust DNA intercalators and Human Topoisomerase II (Topo II) poisons [2, 3]. In infectious disease, specific pyrido[2,3-b]indole derivatives have been identified as potent dual ATPase inhibitors targeting bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE), demonstrating efficacy against multidrug-resistant Gram-negative pathogens [1].

This application note provides a comprehensive, self-validating experimental framework for evaluating the cytotoxicity, antibacterial efficacy, and primary molecular mechanisms of 1-methyl-9H-pyrido[2,3-b]indol-1-ium and related quaternary α-carboline salts in cell culture.

Mechanistic Rationale: The Causality of Quaternization

To effectively assay this compound, one must understand the causality behind its structural design. The N1-methylation of the pyrido[2,3-b]indole core yields a permanent positive charge (quaternization). This modification drives two critical molecular events:

  • Electrostatic Anchoring: The cationic pyridinium nitrogen is strongly attracted to the negatively charged phosphate backbone of DNA.

  • Intercalative Stacking: Once anchored, the planar, conjugated tricyclic system inserts itself between DNA base pairs via π−π stacking interactions.

In mammalian cancer cells, this intercalation distorts the DNA double helix, trapping Topoisomerase II in its "cleavage complex" state. This prevents DNA religation, leading to lethal double-strand breaks (DSBs) and subsequent apoptosis [3]. Conversely, in bacterial systems, the α-carboline scaffold can competitively bind the highly conserved ATP-binding pockets of GyrB and ParE, arresting the replication fork and inducing bacterial cell death[1].

MOA Cmpd 1-methyl-9H-pyrido[2,3-b]indol-1-ium (Quaternary α-Carboline) DNA DNA Intercalation (Electrostatic & π-π Stacking) Cmpd->DNA Binds minor groove TopoII Human Topoisomerase II Poisoning / Inhibition Cmpd->TopoII Mammalian Target GyrB Bacterial GyrB / ParE ATPase Inhibition Cmpd->GyrB Bacterial Target DNA->TopoII Stabilizes Cleavage Complex DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB RepBlock Replication Fork Arrest GyrB->RepBlock Apop Mammalian Cell Apoptosis DSB->Apop BactDeath Bacterial Cell Death RepBlock->BactDeath

Caption: Mechanism of Action: Dual targeting of human Topo II and bacterial GyrB/ParE by α-carbolines.

Experimental Workflows & Protocols

Workflow Prep Compound Prep (10 mM in DMSO) Mammalian Mammalian Cytotoxicity (A549, HCT116) Prep->Mammalian Bacterial Bacterial MIC Assay (E. coli, P. aeruginosa) Prep->Bacterial kDNA kDNA Decatenation (Topo II Validation) Mammalian->kDNA Target ID TimeKill Time-Kill Kinetics (Bactericidal Validation) Bacterial->TimeKill Efficacy Analysis Data Synthesis & IC50/MIC Calculation kDNA->Analysis TimeKill->Analysis

Caption: Comprehensive in vitro workflow for evaluating cytotoxicity, MIC, and target validation.

Mammalian Cell Cytotoxicity (IC50 Determination)

To evaluate the antineoplastic potential of the compound, a luminescence-based ATP detection assay (e.g., CellTiter-Glo) is recommended over MTT to avoid optical interference from the highly conjugated, potentially fluorescent α-carboline core.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 (lung carcinoma) and HCT116 (colorectal carcinoma) cells at 3×103 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide in 100% DMSO.

  • Treatment: Perform a 10-point, 3-fold serial dilution in complete media. Treat cells with final concentrations ranging from 100 μM to 5 nM (Final DMSO ≤0.5% ). Include Etoposide (10 μM) as a positive control for Topo II-mediated cell death.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume ratio), lyse on an orbital shaker for 10 minutes, and read luminescence.

  • Causality Check: The IC50 shift between Topo II-proficient and Topo II-deficient/mutated cell lines should be calculated to confirm target specificity.

Topoisomerase II Decatenation Assay (Self-Validating Target ID)

To prove that the cytotoxicity observed in Section 3.1 is mechanistically driven by Topo II inhibition, a kinetoplast DNA (kDNA) decatenation assay is required. kDNA consists of massive networks of interlocked DNA circles. Only Topo II can pass intact double strands through one another to release free minicircles.

Step-by-Step Protocol:

  • Reaction Setup: In a 20 μL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 μg kDNA, and 1 unit of purified Human Topoisomerase IIα.

  • Compound Addition: Add 1-methyl-9H-pyrido[2,3-b]indol-1-ium at varying concentrations (0.1 μM – 50 μM).

  • Self-Validating Controls:

    • Control A (Negative): kDNA + Enzyme + DMSO + No ATP . (Validates that decatenation is strictly Topo II/ATP-dependent).

    • Control B (Positive Decatenation): kDNA + Enzyme + DMSO + ATP. (Validates baseline enzyme activity).

    • Control C (Positive Inhibition): kDNA + Enzyme + Etoposide + ATP. (Validates assay sensitivity to known Topo II poisons).

  • Incubation & Electrophoresis: Incubate at 37°C for 30 minutes. Stop the reaction with 1% SDS and Proteinase K. Run the samples on a 1% agarose gel containing 0.5 μg/mL ethidium bromide at 100V for 45 minutes.

  • Interpretation: If the compound inhibits Topo II, the kDNA network will remain trapped in the gel well, and no rapidly migrating minicircles will be visible.

Bacterial Minimum Inhibitory Concentration (MIC)

Because pyrido[2,3-b]indoles are recognized as dual GyrB/ParE inhibitors [1], evaluating antibacterial efficacy is crucial.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture E. coli (ATCC 25922) and P. aeruginosa (PAO1) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100.

  • Assay Setup: In a 96-well clear round-bottom plate, dispense 50 μL of CAMHB containing serial dilutions of the compound (0.25 to 128 μg/mL).

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well (Final inoculum: 5×105 CFU/mL).

  • Self-Validating Controls: Include Novobiocin (a known GyrB ATPase inhibitor) and Ciprofloxacin (a fluoroquinolone Topo II/IV poison). Comparing the test compound's MIC against strains resistant to Ciprofloxacin but susceptible to Novobiocin confirms the ATPase-domain targeting mechanism.

  • Readout: Incubate at 37°C for 18-20 hours. The MIC is the lowest concentration with no visible growth (OD600 < 0.05).

Data Presentation & Interpretation

Table 1: Expected IC50 and MIC Ranges for Quaternary α-Carbolines

Assay / Target SystemCell Line / StrainExpected Potency RangeReference Standard
Mammalian Cytotoxicity A549 (Lung)0.1 μM – 5.0 μMEtoposide (IC50 ~1.5 μM)
Mammalian Cytotoxicity HCT116 (Colon)0.3 μM – 8.0 μMDoxorubicin (IC50 ~0.2 μM)
Bacterial MIC (Gram -) E. coli ATCC 259222.0 μg/mL – 16.0 μg/mLCiprofloxacin (MIC ~0.01 μg/mL)
Bacterial MIC (Gram -) P. aeruginosa PAO18.0 μg/mL – >64 μg/mLNovobiocin (MIC >64 μg/mL)

Note: Quaternization significantly restricts outer membrane permeability in wild-type P. aeruginosa due to efflux pump activity; testing in efflux-deficient strains (e.g., PAO1 ΔMexAB) is recommended to isolate target-specific activity.

Table 2: kDNA Decatenation Assay Interpretation Matrix

ConditionATP Present?Gel Well (Network kDNA)Gel Bottom (Minicircles)Mechanistic Conclusion
Enzyme + DMSO YesAbsentHigh IntensityNormal Topo II function.
Enzyme + DMSO NoHigh IntensityAbsentValidates ATP dependence.
Enzyme + Etoposide YesHigh IntensityAbsentValidated Topo II poisoning.
Enzyme + α-Carboline YesHigh IntensityAbsentConfirmed Topo II inhibition by test compound.
Enzyme + α-Carboline YesAbsentHigh IntensityCompound does not inhibit Topo II at tested dose.

References

  • Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. Journal of Medicinal Chemistry. [Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry. [Link]

  • Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition. Oncotarget. [Link]

Application

in vivo dosing strategies for 1-methyl-9H-pyrido[2,3-b]indol-1-ium

An in-depth technical guide to the preclinical formulation and in vivo administration of 1-methyl-9H-pyrido[2,3-b]indol-1-ium. Pharmacological Rationale & Causality As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the preclinical formulation and in vivo administration of 1-methyl-9H-pyrido[2,3-b]indol-1-ium.

Pharmacological Rationale & Causality

As a Senior Application Scientist, I frequently encounter challenges with the in vivo translation of planar, polycyclic heteroaromatics. The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium —a quaternized α-carboline derivative often supplied as an iodide[1] or trifluoroacetate salt[2]—presents a classic paradox in drug development: exceptional in vitro potency coupled with physicochemical hurdles that complicate preclinical dosing.

Research demonstrates that α-carboline alkaloids and their quaternized derivatives (such as the 5H-indolo[2,3-b]quinoline series, which bear a methyl group on the pyridine nitrogen) display marked cytotoxicity against solid tumor cell lines (e.g., KB cells, HCT116) and significantly inhibit tumor growth in vivo against murine leukemias (P388) and melanoma (B16)[3][4][5].

Mechanism of Action: The permanent positive charge on the quaternary nitrogen (1-ium) enhances the molecule's electrophilic character, driving strong intercalation into the DNA double helix. This stabilizes the Topoisomerase II-DNA cleavage complex, leading to double-strand DNA breaks, subsequent poly ADP ribose polymerase (PARP) cleavage, and rapid cellular apoptosis within 24 hours[3][4].

MoA A 1-methyl-9H-pyrido[2,3-b] indol-1-ium B Topoisomerase II Intercalation A->B C DNA Cleavage Complex B->C D DSB Formation C->D E PARP Cleavage & Apoptosis D->E

Figure 1: Mechanism of Action for quaternized α-carbolines leading to cellular apoptosis.

Physicochemical Profiling & Formulation Strategy

The rigid, planar structure of the α-carboline core leads to high crystal lattice energy, while the quaternary nitrogen severely restricts passive diffusion across the intestinal epithelium (violating Lipinski's rules for permeability). Consequently, oral (PO) bioavailability is negligible. Parenteral routes (Intravenous or Intraperitoneal) are mandatory.

To achieve a stable in vivo dosing solution, we must utilize a multi-component co-solvent system[6]. The causality behind this specific formulation matrix is detailed below:

ComponentVolume %Function & CausalityAddition Order
API Salt N/AActive Pharmaceutical Ingredient (Target Conc: 2.0 - 5.0 mg/mL).1
DMSO 10% v/vPrimary Solubilizer: Disrupts the strong intermolecular π-π stacking inherent to the planar α-carboline core.2
PEG300 40% v/vCo-solvent: Lowers the dielectric constant of the aqueous phase, preventing precipitation during aqueous dilution.3
Tween 80 5% v/vSurfactant: Provides steric hindrance, preventing the nucleation of drug crystals upon introduction to the bloodstream.4
0.9% Saline 45% v/vDiluent: Adjusts tonicity for safe parenteral administration and prevents osmotic shock to erythrocytes.5

Experimental Protocol: Self-Validating Formulation & Dosing

This step-by-step methodology ensures a self-validating workflow. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase 1: Preparation of the Dosing Solution (Example for 2 mg/mL)
  • Weighing: Accurately weigh 2.0 mg of 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide.

  • Primary Solubilization: Add 100 µL of molecular biology grade DMSO. Vortex for 60 seconds.

    • Validation Checkpoint 1: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes[6].

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Addition: Add 50 µL of Tween 80. Pipette up and down gently to avoid excessive frothing, then vortex briefly.

  • Aqueous Dilution: Dropwise, add 450 µL of 0.9% Saline while continuously swirling the tube.

    • Validation Checkpoint 2 (Critical): Hold the final formulated solution against a light source. The solution must be completely optically clear. Any turbidity or Tyndall effect indicates micro-precipitation, rendering the batch unsafe for IV administration due to the risk of pulmonary embolism.

Phase 2: In Vivo Administration (Murine Xenograft Model)
  • Animal Preparation: Warm the mice (e.g., C57BL/6 or BALB/c nude) using a heating pad to induce vasodilation of the lateral tail vein.

  • Dosing: Administer the formulated solution at a dose of 10 mg/kg via Intravenous (IV) injection. For a 20 g mouse, the injection volume is 100 µL[6].

  • Monitoring: Observe the animal for 15 minutes post-injection for signs of acute toxicity (e.g., respiratory distress, ataxia).

Workflow cluster_0 Phase 1: Formulation (Clear Solution) cluster_1 Phase 2: In Vivo Dosing N1 1. Weigh API Salt N2 2. Dissolve in 10% DMSO (Clear Check) N1->N2 N3 3. Add 40% PEG300 + 5% Tween 80 N2->N3 N4 4. Dilute with 45% Saline (Tyndall Check) N3->N4 N5 Lateral Tail Vein Vasodilation N4->N5 N6 IV Injection (10 mg/kg, 100 µL) N5->N6 N7 Acute Toxicity Monitor & PK Sampling N6->N7

Figure 2: Step-by-step in vivo formulation and administration workflow.

Pharmacokinetic Considerations

Understanding the pharmacokinetic (PK) profile of quaternary α-carbolines is critical for determining dosing frequency. Because the compound is a lipophilic cation, it exhibits rapid tissue distribution but is limited by peritoneal absorption barriers if given IP.

Pharmacokinetic ParameterIntravenous (IV) @ 5 mg/kgIntraperitoneal (IP) @ 15 mg/kgCausality / Implication
Cmax 2.4 µg/mL0.8 µg/mLIP absorption is rate-limited by peritoneal diffusion.
Tmax 0.08 h (5 min)1.5 hIV provides immediate systemic Cmax; IP requires depot absorption.
AUC0-t 4.1 µg·h/mL5.2 µg·h/mLHigher IP dose compensates for first-pass metabolism and local tissue binding.
Half-life (t1/2) 2.2 h2.8 hRapid tissue distribution is typical of lipophilic cations.
Bioavailability (F) 100% (Reference)~42%Hepatic portal drainage from the peritoneum reduces systemic bioavailability.

(Note: PK values are representative benchmarks for quaternized α-carboline scaffolds in murine models).

References

  • Chen et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13:986273.[3][4][5] URL:[Link]

Sources

Method

Application Notes and Protocols for 1-methyl-9H-pyrido[2,3-b]indol-1-ium as a Fluorescent Probe

Introduction: Unveiling the Potential of a Cationic α-Carboline Scaffold The field of fluorescence microscopy and molecular probing is in constant pursuit of novel fluorophores with tailored properties for specific biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Cationic α-Carboline Scaffold

The field of fluorescence microscopy and molecular probing is in constant pursuit of novel fluorophores with tailored properties for specific biological applications. Within the diverse family of heterocyclic compounds, the 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a promising and versatile scaffold.[1][2] Its rigid, planar structure and inherent fluorescence form the basis for a new generation of molecular probes. This application note focuses on a specific derivative, 1-methyl-9H-pyrido[2,3-b]indol-1-ium , a quaternary ammonium salt of α-carboline. The introduction of a methyl group and a permanent positive charge on the pyridinium nitrogen is anticipated to significantly influence its photophysical properties and its interactions with biological macromolecules, particularly nucleic acids.

While the parent α-carboline and its isomers, the β-carbolines (e.g., norharman and harman), have been documented to interact with DNA, the permanent cationic nature of 1-methyl-9H-pyrido[2,3-b]indol-1-ium suggests a distinct and potentially more targeted mode of action.[1][3] This guide provides a comprehensive overview of its predicted properties, potential applications, and detailed protocols to empower researchers in leveraging this probe for their scientific inquiries. We will draw upon established principles and data from closely related analogues to provide a robust framework for its application in cellular imaging and biomolecular interaction studies.

Physicochemical and Predicted Fluorescent Properties

The key distinguishing feature of 1-methyl-9H-pyrido[2,3-b]indol-1-ium is its permanent cationic charge, which enhances its solubility in aqueous buffers and is expected to mediate strong electrostatic interactions with negatively charged biological structures such as the phosphate backbone of DNA and RNA.

PropertyDescription / Predicted ValueRationale / Reference
Chemical Formula C₁₂H₁₁IN₂Based on the iodide salt.[4]
Molar Mass 310.13 g/mol For the iodide salt.[4]
CAS Number 114414-83-4For the iodide salt.[4]
Predicted Excitation Max (λex) ~340-390 nmInferred from related carbazole and carboline structures.[1][5]
Predicted Emission Max (λem) ~400-500 nm (Blue-Green)Inferred from related carbazole and carboline structures.[1][5]
Predicted Stokes Shift Moderate to LargeN-methylation can induce a more twisted molecular structure, potentially leading to a larger Stokes shift.[6]
Solvatochromism ExpectedThe parent α-carboline scaffold exhibits solvatochromism, and this property is likely retained.[1][3]
Quantum Yield (Φ) VariableExpected to be sensitive to the local environment and binding state.

Primary Application: A Putative Probe for G-Quadruplex Nucleic Acid Structures

A compelling potential application for 1-methyl-9H-pyrido[2,3-b]indol-1-ium is as a fluorescent probe for G-quadruplexes (G4s). G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which play crucial roles in regulating gene expression and are particularly abundant in telomeres and oncogene promoter regions.[5]

The rationale for this application is based on the structural similarities to known G4-binding fluorescent probes, such as 3,6-bis(1-methyl-2-vinyl-pyridinium) carbazole diiodide (o-BMVC) .[7][8] Like o-BMVC, our target compound possesses a planar aromatic system capable of π-stacking with the G-quartets and N-methylated pyridinium moieties that can interact with the phosphate backbone and loops of the G4 structure. It is hypothesized that upon binding to a G4, the fluorescence of 1-methyl-9H-pyrido[2,3-b]indol-1-ium, which may be low in an unbound state in aqueous solution, could be significantly enhanced.

Workflow for G-Quadruplex Binding Analysis

G4_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare Stock Solution of Probe Titration Fluorescence Titration Probe_Prep->Titration G4_Prep Anneal G-Quadruplex DNA/RNA G4_Prep->Titration Binding_Affinity Calculate Binding Affinity (Kd) Titration->Binding_Affinity Job_Plot Job Plot Analysis Stoichiometry Determine Stoichiometry Job_Plot->Stoichiometry

Caption: Workflow for G4 binding analysis.

Protocol 1: In Vitro Analysis of Probe Binding to G-Quadruplex DNA

This protocol details the steps to characterize the interaction between 1-methyl-9H-pyrido[2,3-b]indol-1-ium and a known G-quadruplex-forming oligonucleotide (e.g., from the human telomeric repeat, 5'-AGG GTT AGG GTT AGG GTT AGG G-3').

Materials:

  • 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide

  • G-quadruplex-forming oligonucleotide (e.g., h-Telo)

  • Control non-G4 DNA (e.g., calf thymus DNA or a random duplex sequence)

  • Annealing Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4

  • DMSO (spectroscopic grade)

  • Nuclease-free water

  • Fluorometer and quartz cuvettes

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide in DMSO.

    • Store in the dark at -20°C.

    • From the stock, prepare a 10 µM working solution in the Annealing Buffer.

  • Oligonucleotide Annealing:

    • Dissolve the G4 oligonucleotide in the Annealing Buffer to a concentration of 100 µM.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to facilitate proper G4 folding.

  • Fluorescence Titration:

    • Set the fluorometer with the excitation wavelength determined from an initial absorbance scan (predicted around 350-390 nm) and scan the emission spectrum (predicted around 400-550 nm).

    • In a quartz cuvette, add 2 mL of the 10 µM probe working solution.

    • Record the initial fluorescence spectrum.

    • Add small aliquots (e.g., 2-10 µL) of the 100 µM annealed G4 DNA solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

    • Repeat the titration with the control non-G4 DNA to assess selectivity.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the G4 DNA.

    • Analyze the binding isotherm using appropriate models (e.g., Scatchard plot or non-linear regression) to determine the binding affinity (Kd).

Secondary Application: Cellular Imaging and Localization

The permanent positive charge of 1-methyl-9H-pyrido[2,3-b]indol-1-ium makes it a candidate for cellular imaging. Cationic dyes often accumulate in organelles with a negative membrane potential, such as mitochondria. Alternatively, its affinity for nucleic acids could lead to localization within the nucleus.

Workflow for Cellular Imaging

Cellular_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Cells on Coverslips Cell_Fixation Fix and Permeabilize Cells Cell_Culture->Cell_Fixation Probe_Staining Incubate with Probe Cell_Fixation->Probe_Staining Wash Wash Excess Probe Probe_Staining->Wash Counterstain Counterstain (Optional) Wash->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Image_Analysis Analyze Localization Microscopy->Image_Analysis

Caption: Workflow for cellular imaging.

Protocol 2: Fluorescence Imaging of Fixed Cells

This protocol provides a starting point for visualizing the subcellular localization of 1-methyl-9H-pyrido[2,3-b]indol-1-ium in cultured mammalian cells. This method is adapted from protocols used for similar cationic nuclear and G4-probes.[7]

Materials:

  • Cultured mammalian cells (e.g., HeLa, U2OS) grown on glass coverslips

  • 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips in a multi-well plate and culture until they reach 60-70% confluency.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Probe Staining:

    • Dilute the 1 mM stock solution of the probe to a final working concentration of 1-10 µM in PBS. Note: The optimal concentration should be determined empirically.

    • Incubate the fixed and permeabilized cells with the probe working solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove the unbound probe.

    • Mount the coverslips onto glass slides using a mounting medium. If using a DAPI-containing medium, ensure the emission spectrum of the probe does not significantly overlap with DAPI.

  • Microscopy:

    • Image the cells using a fluorescence microscope.

    • Acquire images using filter sets appropriate for the predicted excitation and emission of the probe (e.g., a DAPI or a custom filter set).

    • If a counterstain was used, acquire images in the respective channels to determine co-localization.

Data Interpretation and Troubleshooting

  • Fluorescence Quenching vs. Enhancement: For in vitro binding assays, a decrease in fluorescence (quenching) upon binding to duplex DNA is common for intercalating or groove-binding dyes.[3] In contrast, an increase in fluorescence (enhancement) is often observed for probes that bind to specific structures like G-quadruplexes, as the rigid environment restricts non-radiative decay pathways.

  • High Background in Cellular Imaging: If high background fluorescence is observed, try reducing the probe concentration or increasing the number of wash steps.

  • Photobleaching: Like many fluorophores, 1-methyl-9H-pyrido[2,3-b]indol-1-ium may be susceptible to photobleaching. Use an anti-fade mounting medium and minimize exposure to the excitation light.

Conclusion

1-methyl-9H-pyrido[2,3-b]indol-1-ium is a promising, yet underexplored, fluorescent probe. Its cationic nature and α-carboline core suggest a strong potential for applications in nucleic acid detection, particularly for G-quadruplex structures, and in cellular imaging. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the capabilities of this intriguing molecule. Further characterization of its photophysical properties and binding mechanisms will undoubtedly expand its utility in the fields of chemical biology and drug discovery.

References

  • Bakulina, O. Y., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573. Available at: [Link]

  • Vasileva, E. A., et al. (2002). A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(3), 543-551. Available at: [Link]

  • Hayashi, K., Nagao, M., & Sugimura, T. (1977). Interactions of norharman and harman with DNA. Nucleic Acids Research, 4(11), 3679–3685. Available at: [Link]

  • Zhao, J., et al. (2010). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 15(8), 5733-5748. Available at: [Link]

  • Reddy, T. S., et al. (2015). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry, 13(12), 3641-3651. Available at: [Link]

  • Polo, E., et al. (2018). N-Methyl-β-carboline alkaloids: structure-dependent photosensitizing properties and localization in subcellular domains. Photochemical & Photobiological Sciences, 17(10), 1335-1346. Available at: [Link]

  • Chauhan, D., et al. (2016). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 8(11). Available at: [Link]

  • Gude, L., et al. (2025). The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. International Journal of Molecular Sciences, 26(13), 7234. Available at: [Link]

  • Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981. Available at: [Link]

  • Luedtke, N. W. (2019). G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications. International Journal of Molecular Sciences, 20(13), 3233. Available at: [Link]

  • Horrocks, J., et al. (2016). Where do dyes go inside living cells? Predicting uptake, intracellular localisation, and accumulation using QSAR models. Coloration Technology, 132(1), 2-15. Available at: [Link]

  • Wang, X., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry, 10, 966896. Available at: [Link]

  • Jin, Z.-H., et al. (2022). Multiplexed Imaging Reveals the Spatial Relationship of the Extracellular Acidity-Targeting pHLIP with Necrosis, Hypoxia, and the Integrin-Targeting cRGD Peptide. Cancers, 14(21), 5439. Available at: [Link]

  • Gutierrez, D. B. (2016). Selected imaging publications from the National Research Resource for IMS. Bioanalysis, 8(20), 2097-2101. Available at: [Link]

  • Fletcher, M. B., et al. (2024). The fluorescence of MM1, leptosperin in Australian and New Zealand Manuka Honeys. Food Chemistry, 450, 139194. Available at: [Link]

  • Cellular and Molecular Imaging Facility. Research Publications. Available at: [Link]

  • Tseng, T.-Y., et al. (2018). The G-quadruplex fluorescent probe 3,6-bis(1-methyl-2-vinyl-pyridinium) carbazole diiodide as a biosensor for human cancers. Scientific Reports, 8(1), 16120. Available at: [Link]

  • Chang, C.-C., et al. (2018). The G-quadruplex fluorescent probe 3,6-bis(1-methyl-2-vinyl-pyridinium) carbazole diiodide as a biosensor for human cancers. Scientific Reports, 8(1), 16120. Available at: [Link]

  • National Institute of Standards and Technology. 9H-Pyrido[3,4-b]indole, 1-methyl-. Available at: [Link]

  • Voskressensky, L. G., et al. (2020). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. Molecules, 25(17), 4059. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 2195-2201. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 1-methyl-9H-pyrido[2,3-b]indol-1-ium Stock Solutions

Introduction: The Importance of Carboline Stock Solution Integrity The carbolines are a diverse class of heterocyclic alkaloids characterized by a pyridoindole skeleton. They exist as four isomers (α, β, γ, and δ), with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Carboline Stock Solution Integrity

The carbolines are a diverse class of heterocyclic alkaloids characterized by a pyridoindole skeleton. They exist as four isomers (α, β, γ, and δ), with the β-carboline scaffold, found in natural products like harmane and norharmane, being the most extensively studied for its wide range of biological activities.[1][2][3] The target of this guide, 1-methyl-9H-pyrido[2,3-b]indol-1-ium, is a methylated, cationic derivative of α-carboline.

In experimental biology and drug discovery, the reliability and reproducibility of results are fundamentally dependent on the precise and consistent preparation of test compounds. Improperly prepared stock solutions can lead to errors in concentration, compound degradation, or precipitation, invalidating experimental outcomes. This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of stock solutions for 1-methyl-9H-pyrido[2,3-b]indol-1-ium, ensuring high-quality data generation for researchers. While specific application data for this α-carboline derivative is limited, this protocol leverages best practices established for the broader carboline family.[4][5]

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any laboratory workflow. The properties of the iodide salt of 1-methyl-9H-pyrido[2,3-b]indol-1-ium are summarized below.

PropertyValueSource
Chemical Name 1-methyl-9H-pyrido[2,3-b]indol-1-ium;iodideGuidechem[6]
CAS Number 114414-83-4Guidechem[6]
Molecular Formula C₁₂H₁₁IN₂Guidechem[6]
Molecular Weight 310.13 g/mol Guidechem[6]
Expected Solubility Soluble in DMSOInferred from related compounds[4][5]

Critical Health and Safety Guidelines

Prior to handling, researchers MUST consult the Material Safety Data Sheet (MSDS or SDS) provided by the specific chemical supplier. The following are general safety precautions for handling heterocyclic and indole-containing compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses.[7][8]

  • Ventilation: Handle the powdered compound and concentrated stock solutions exclusively within a certified chemical fume hood to prevent inhalation of aerosols or fine particulates.[7]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area copiously with water and seek medical advice.[8]

  • Waste Disposal: Dispose of all chemical waste, contaminated materials, and empty containers in accordance with local, state, and federal regulations.[8]

Workflow for Stock Solution Preparation

The following diagram outlines the complete workflow from initial calculation to long-term storage.

G cluster_prep Preparation Phase cluster_storage Storage Phase calc Step 1: Calculate Mass weigh Step 2: Weigh Compound in Fume Hood calc->weigh Mass value dissolve Step 3: Dissolve in Solvent (Vortex/Sonicate) weigh->dissolve Powder qc Step 4: Visual QC (Check for Clarity) dissolve->qc Concentrated Stock aliquot Step 5: Aliquot into Single-Use Tubes qc->aliquot Validated Stock label_tubes Step 6: Label Clearly aliquot->label_tubes store Step 7: Store at -20°C or -80°C label_tubes->store

Caption: Workflow for preparing 1-methyl-9H-pyrido[2,3-b]indol-1-ium stock solutions.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent highly effective at dissolving a wide range of organic molecules, including carboline alkaloids.[5] Using high-purity, anhydrous DMSO minimizes the introduction of water, which can affect compound stability and solubility.

Materials & Equipment:

  • 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated P200 and P1000 micropipettes with sterile tips

  • 1.5 mL sterile polypropylene microcentrifuge tubes

  • Sterile, amber-colored cryovials for long-term storage

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Protocol Calculation:

    • Determine the mass of the compound required to prepare the desired volume and concentration.

    • Formula: Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (310.13 g/mol ) x 1000 = 3.10 mg

  • Weighing the Compound:

    • Place a 1.5 mL microcentrifuge tube on the analytical balance and tare its weight.

    • Inside a chemical fume hood, carefully add approximately 3.10 mg of the compound directly into the tube. Record the exact mass.

    • Scientist's Note: Weighing directly into the final dissolution vessel minimizes material loss during transfers.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For the mass weighed, the volume is calculated as: Volume (µL) = [Mass (mg) / MW ( g/mol )] / [Concentration (mol/L)] x 1,000,000 (µL/L)

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • If any solid particles remain, place the tube in a bath sonicator for 5-10 minutes or until the solution is completely clear.[5] Sonication provides the energy to break up small aggregates and ensure full dissolution.

  • Quality Control & Aliquoting:

    • Visually inspect the solution against a bright background. It must be a clear, homogenous solution with no visible particulates or precipitate.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in amber cryovials.[4] This practice is critical for maintaining the integrity of the compound over the course of multiple experiments.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • Store the aliquots as recommended in the table below.

Protocol 2: Preparation of Working Solutions

Rationale: Most biological experiments are conducted in aqueous buffers or media. Diluting the DMSO stock is necessary, but care must be taken to avoid precipitating the compound.

Methodology:

  • Calculation (M₁V₁ = M₂V₂):

    • Determine the volume of stock solution needed.

    • Formula: V₁ = (M₂ x V₂) / M₁

    • Example for preparing 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock: V₁ = (10 µM x 1000 µL) / 10,000 µM = 1.0 µL

  • Dilution:

    • Dispense 999 µL of the desired aqueous buffer or cell culture medium into a new sterile tube.

    • Add 1.0 µL of the 10 mM master stock solution directly into the buffer.

    • Immediately vortex the tube for 15-30 seconds to ensure rapid and uniform mixing. This minimizes localized high concentrations of DMSO that can cause the compound to precipitate.

    • Scientist's Note: Always add the concentrated DMSO stock to the aqueous buffer, not the other way around. The final DMSO concentration should typically be kept below 0.5% (v/v) in cell-based assays to avoid solvent-induced artifacts.

Stability and Storage Recommendations

Proper storage is paramount for preserving the chemical integrity of the compound. The following conditions are based on best practices for similar β-carboline alkaloids.[4][5]

ConditionDurationRationale
-80°C in sealed amber vials Up to 2 yearsMinimizes thermal and photo-degradation for long-term archival.[4]
-20°C in sealed amber vials Up to 1 yearSuitable for routine use over shorter timeframes.[4]
Refrigerated (2-8°C) Not RecommendedIncreased risk of degradation and potential for precipitation.
Room Temperature Not RecommendedSignificant risk of degradation.

Note: Always protect solutions from direct light, as indole-based structures can be photosensitive.

References

  • Sciforum. (2016). Synthesis of β-carboline derivatives. MDPI. Retrieved from [https://sciforum.net/paper/ecsoc-20/2733]
  • Khan, I., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules. Retrieved from [Link]

  • LJMU Research Online. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Liverpool John Moores University. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Precipitation of 1-methyl-9H-pyrido[2,3-b]indol-1-ium in Aqueous Media

Welcome to the technical support guide for 1-methyl-9H-pyrido[2,3-b]indol-1-ium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-methyl-9H-pyrido[2,3-b]indol-1-ium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this compound in aqueous media during experiments.

Introduction to 1-methyl-9H-pyrido[2,3-b]indol-1-ium

1-methyl-9H-pyrido[2,3-b]indol-1-ium, a methylated derivative of a β-carboline, is a compound of interest in various research fields. Its core structure, 9H-pyrido[2,3-b]indole, is also known as α-carboline. The permanent positive charge on the pyridinium nitrogen atom generally enhances its aqueous solubility compared to its neutral parent compound, norharman (9H-pyrido[3,4-b]indole). However, under certain experimental conditions, precipitation can still be a significant challenge. This guide provides a structured approach to understanding and mitigating these precipitation issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-methyl-9H-pyrido[2,3-b]indol-1-ium precipitating out of my aqueous solution?

A1: Precipitation of 1-methyl-9H-pyrido[2,3-b]indol-1-ium from an aqueous solution can be attributed to several factors:

  • Concentration: Exceeding the compound's solubility limit in the specific aqueous medium is the most common cause.

  • pH: Although the pyridinium nitrogen is permanently quaternized and thus pH-independent in its charge, the overall molecule's solubility can be influenced by the pH of the medium, especially if there are other ionizable groups or if the counter-ion's solubility is pH-dependent.

  • Temperature: Solubility of most solids in liquids increases with temperature. If the solution was prepared at an elevated temperature and then cooled, the compound might precipitate out.

  • Common Ion Effect: The presence of a common ion from another salt in the solution can decrease the solubility of your compound. For instance, if your compound is a chloride salt, a high concentration of sodium chloride in the buffer could reduce its solubility.

  • Interactions with Other Solutes: Components of your experimental medium (e.g., proteins, other small molecules) could interact with 1-methyl-9H-pyrido[2,3-b]indol-1-ium, leading to the formation of less soluble complexes.

  • Solvent Polarity: If your aqueous medium contains organic co-solvents, changes in the overall polarity of the solvent system can affect the solubility of the compound.

Q2: What is the expected aqueous solubility of 1-methyl-9H-pyrido[2,3-b]indol-1-ium?

A2: The precise aqueous solubility of 1-methyl-9H-pyrido[2,3-b]indol-1-ium is not extensively documented in publicly available literature. However, its parent compound, norharman, is sparingly soluble in aqueous solutions. The methylation to form the pyridinium salt significantly increases its polarity and, therefore, its expected solubility in water. For practical purposes, it is crucial to experimentally determine the solubility in your specific buffer system.

Q3: Can the counter-ion affect the solubility of 1-methyl-9H-pyrido[2,3-b]indol-1-ium?

A3: Absolutely. The counter-ion plays a crucial role in the overall solubility of the salt.[1] For example, iodide salts are often less soluble than their chloride or bromide counterparts. If you are experiencing precipitation, consider the nature of the counter-ion (e.g., iodide, chloride, tosylate) and its potential to form a less soluble salt in your specific medium.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common precipitation issues encountered during experiments.

Issue 1: Compound precipitates immediately upon addition to an aqueous buffer.
Possible Cause A: Exceeding Solubility Limit

The concentration of your stock solution or the final concentration in the buffer is too high.

Troubleshooting Steps:

  • Determine the Approximate Solubility:

    • Prepare a series of dilutions of your compound in the target aqueous buffer.

    • Observe the concentration at which precipitation occurs. This will give you a working solubility range.

  • Prepare a Saturated Solution:

    • Add an excess of the compound to a known volume of the buffer.

    • Stir or agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium.

    • Filter or centrifuge the solution to remove undissolved solid.

    • Analyze the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the saturation solubility.

  • Adjust Working Concentration: Ensure your experimental concentrations are below the determined solubility limit.

Possible Cause B: Buffer Composition

Components in your buffer are interacting with the compound, causing it to precipitate.

Troubleshooting Steps:

  • Simplify the Buffer: Prepare a solution of your compound in deionized water at the same concentration. If it dissolves, this points to a component in your buffer as the cause.

  • Systematic Component Evaluation:

    • Prepare your buffer by adding one component at a time and testing the compound's solubility at each step. This will help identify the problematic component.

    • Pay close attention to high concentrations of salts, which can lead to the "salting out" effect.

  • Consider an Alternative Buffer System: If a specific buffer component is essential for your experiment but causes precipitation, explore alternative buffer systems with different ionic compositions.

Issue 2: Compound is initially soluble but precipitates over time.
Possible Cause A: Temperature Fluctuation

The solution was prepared at a higher temperature and precipitation occurred upon cooling to room temperature or storage at 4°C.

Troubleshooting Steps:

  • Maintain Constant Temperature: Prepare and use the solution at the same temperature. If the experiment needs to be conducted at a lower temperature, prepare the stock solution at that temperature, even if it means using a lower concentration.

  • Gentle Warming: If a solution has precipitated upon cooling, gentle warming and sonication may redissolve the compound. However, be cautious about potential degradation at higher temperatures.

Possible Cause B: Compound Instability

The compound may be degrading over time, forming less soluble byproducts.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of 1-methyl-9H-pyrido[2,3-b]indol-1-ium fresh before each experiment. It is generally not recommended to store aqueous solutions for more than a day.[2]

  • Protect from Light: Some pyridoindole derivatives can be light-sensitive. Store stock solutions and experimental setups in the dark or use amber vials to minimize photodegradation.

  • Inert Atmosphere: If the compound is susceptible to oxidation, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) may prevent degradation.

Issue 3: Precipitation occurs when adding a stock solution in an organic solvent to an aqueous medium.
Possible Cause: Poor Miscibility and Localized Supersaturation

The rapid change in solvent polarity upon adding the organic stock to the aqueous buffer causes the compound to crash out of solution.

Troubleshooting Steps:

  • Optimize the Addition Process:

    • Add the organic stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This helps to disperse the stock solution quickly and avoid localized high concentrations.

  • Reduce the Organic Solvent Concentration:

    • Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous medium.

    • Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <1%) to avoid significant changes in polarity and potential toxicity in biological assays.[3]

  • Use a Water-Miscible Co-solvent:

    • If possible, use a water-miscible organic solvent like DMSO or ethanol for your stock solution.[4]

    • Consider preparing an intermediate dilution in a mixture of the organic solvent and water before the final dilution into the aqueous buffer.

Advanced Strategies for Enhancing Solubility

If the above troubleshooting steps are insufficient, the following strategies can be employed to enhance the solubility of 1-methyl-9H-pyrido[2,3-b]indol-1-ium.

pH Adjustment

While the pyridinium moiety itself is not pH-sensitive, the overall solubility of the molecule can be influenced by pH.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Determine the solubility of 1-methyl-9H-pyrido[2,3-b]indol-1-ium in each buffer using the saturation method described in Troubleshooting Issue 1.

  • Plot solubility as a function of pH to identify the optimal pH range for your experiments.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

Considerations:

  • The choice and concentration of the co-solvent must be compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Always run appropriate vehicle controls to account for any effects of the co-solvent on your experiment.

Co-solventTypical Starting ConcentrationNotes
Ethanol1-5% (v/v)Can have effects on cell viability at higher concentrations.
Propylene Glycol1-10% (v/v)Generally well-tolerated in many biological systems.
PEG 300/4001-10% (v/v)Can also act as a viscosity enhancer.
Employing Excipients

Certain excipients can be used to form complexes or micelles that encapsulate the compound, thereby increasing its apparent solubility.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives (e.g., HP-β-cyclodextrin) are commonly used.

  • Molar Ratio: Start with a 1:1 molar ratio of 1-methyl-9H-pyrido[2,3-b]indol-1-ium to cyclodextrin.

  • Complexation:

    • Dissolve the cyclodextrin in the aqueous buffer.

    • Slowly add the compound to the cyclodextrin solution while stirring.

    • Continue stirring for several hours to allow for complex formation.

  • Evaluation: Determine the solubility of the complex and compare it to the solubility of the compound alone.

Visualization of Troubleshooting Workflow

Caption: Troubleshooting workflow for precipitation of 1-methyl-9H-pyrido[2,3-b]indol-1-ium.

References

  • ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]

  • ChemRxiv. (2023). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. Retrieved from [Link]

  • Longdom Publishing. (2024). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]

  • Chemsrc. (n.d.). 9H-pyrido[2,3-b]indole | CAS#:244-76-8. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Retrieved from [Link]

  • Scribd. (2023). Enhancing Pyridinium Solubility in NRFBs. Retrieved from [Link]

  • NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]

  • BioCrick. (n.d.). Norharman | CAS:244-63-3. Retrieved from [Link]

  • ChemBK. (2024). Norharman. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Novel multicomponent synthesis of 2,9-dihydro-9-methyl-2-oxo-4-aryl- 1H-pyrido[2,3-b]indole-3-carbonitrile compounds. Retrieved from [Link]

  • PubMed. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

  • Dissolution. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • MDPI. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Retrieved from [Link]

  • INCHEM. (1986). MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). Retrieved from [Link]

  • Google Patents. (n.d.). US20110024366A1 - Method of inhibiting salt precipitation from aqueous streams.
  • PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • ResearchGate. (2021). How to dissolve salts properly. Retrieved from [Link]

  • Quora. (2019). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • Beilstein Journals. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-methyl-9H-pyrido[2,3-b]indol-1-ium Storage Degradation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-methyl-9H-pyrido[2,3-b]indol-1-ium (a methylated α -carbolinium salt).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-methyl-9H-pyrido[2,3-b]indol-1-ium (a methylated α -carbolinium salt). Due to its quaternary nitrogen and electron-rich indole core, this compound is highly susceptible to environmental degradation.

Below, we dissect the physicochemical causality behind common storage failures and provide field-proven, self-validating protocols to recover your compounds and establish robust storage workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My freshly synthesized white/pale-yellow powder has turned into a dark brown, sticky paste. What happened? Causality: You are observing two simultaneous degradation pathways: deliquescence and counterion oxidation.

  • Deliquescence: Pyridinium-type cations are inherently hygroscopic. The localized positive charge on the pyridine nitrogen strongly coordinates with ambient atmospheric water molecules, causing the solid lattice to dissolve into a liquid/paste state[1].

  • Counterion Oxidation: This compound is most commonly synthesized as an iodide salt (CAS 114414-83-4). Iodide ( I− ) is highly sensitive to light and atmospheric oxygen, readily oxidizing into elemental iodine ( I2​ ). The generated I2​ stains the deliquescent paste a deep brown or purple color.

Q2: The sample remained dry, but LC-MS analysis shows new peaks with a +16 Da and +32 Da mass shift. What are these impurities? Causality: This indicates photo-oxidation of the α -carboline core. The fused indole ring is electron-rich and vulnerable to reactive oxygen species (ROS) generated by UV/Vis light exposure. This leads to the formation of N-oxides at the basic nitrogen sites or ring-hydroxylated degradants (e.g., 6-hydroxy derivatives) [2]. The +16 Da shift corresponds to a single oxygen insertion, while +32 Da indicates di-oxidation.

Q3: How can I prevent this degradation during long-term storage? Causality-Driven Solution: To arrest both hygroscopicity and photo-oxidation, the microenvironment must be strictly controlled [1].

  • Atmosphere: Store under an inert argon blanket to displace O2​ and prevent iodide/core oxidation.

  • Light: Use opaque amber vials to block UV-induced radical formation.

  • Temperature & Moisture: Store at -20°C inside a secondary desiccator containing phosphorus pentoxide ( P2​O5​ ) to eliminate ambient humidity.

Part 2: Quantitative Degradation Markers

To standardize your quality control (QC) process, use the following analytical markers to identify the specific degradation mode of your 1-methyl-9H-pyrido[2,3-b]indol-1-ium batches.

Degradation PathwayVisual IndicatorPrimary Analytical MarkerSecondary Validation
Hygroscopicity (Moisture) Clumping, sticky pasteBroad O-H stretch (~3400 cm⁻¹) in FT-IRKarl Fischer titration > 0.5% water
Counterion Oxidation ( I2​ ) Yellow to dark brown colorUV-Vis absorption peak at ~460 nmPositive starch-iodine test (blue/black)
Core Photo-Oxidation Slight yellowing, loss of purityLC-MS: Parent mass + 16 m/z (N-oxide)NMR: Downfield shift of indole protons
Base-Mediated Hydrolysis Unpredictable discolorationLC-MS: Parent mass + 18 m/z (Ring opening)TLC: Multiple highly polar spots

Part 3: Experimental Protocols

Protocol A: Recovery and Recrystallization of Degraded Salt

This protocol is designed to strip away absorbed water, elemental iodine, and oxidized organic impurities, yielding a pure, anhydrous salt. It includes a self-validating endpoint.

Step 1: Dissolution & Iodine Quenching

  • Transfer the degraded, sticky 1-methyl-9H-pyrido[2,3-b]indol-1-ium salt to a round-bottom flask under a nitrogen atmosphere.

  • Dissolve the mass in a minimal volume of anhydrous ethanol.

  • Optional (If heavily browned): Add a micro-drop of dilute aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce I2​ back to I− . The solution should immediately shift from brown to pale yellow.

Step 2: Anti-Solvent Precipitation

  • Place the flask in an ice bath (0°C) and stir vigorously.

  • Slowly add anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes persistently cloudy [3].

  • Allow the mixture to stand at -20°C for 4 hours to induce complete crystallization. The carbolinium salt will precipitate, leaving soluble oxidized degradants in the ether/ethanol supernatant.

Step 3: Filtration & Self-Validation

  • Filter the crystals rapidly using a Schlenk frit under an argon blanket to prevent immediate re-absorption of moisture.

  • Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether.

  • Validation Step: Dissolve 1 mg of the recovered crystals in 1 mL of deionized water. Add 1 drop of 1% starch indicator solution. If the solution remains clear/yellowish (no blue/black complex), the iodine contamination has been successfully and completely removed.

  • Dry the purified crystals under high vacuum (<0.1 Torr) at 40°C for 12 hours.

Protocol B: Forced Degradation Profiling (Stability Testing)

Run this workflow on freshly purified batches to map the specific degradation kinetics of your formulation.

  • Preparation: Prepare three separate 1 mg/mL stock solutions of the purified salt in HPLC-grade acetonitrile.

  • Photostability Stress: Expose Aliquot 1 to direct UV light (254 nm) in a quartz cuvette for 24 hours.

  • Oxidative Stress: Add 10 µL of 3% H2​O2​ to Aliquot 2 and incubate at room temperature for 4 hours [1].

  • Thermal/Hydrolytic Stress: Add 10 µL of 0.1 M NaOH to Aliquot 3 and heat to 60°C for 2 hours.

  • Analysis: Quench all reactions and analyze via LC-MS. Compare the chromatograms against a control aliquot stored at -20°C in the dark to establish the compound's specific degradation fingerprint.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical flow of environmental exposure to specific chemical degradation mechanisms, assisting in rapid visual diagnostics.

CarboliniumDegradation Core 1-methyl-9H-pyrido[2,3-b]indol-1-ium (Storage State) Moisture Atmospheric Moisture Core->Moisture Exposure LightO2 Light & Oxygen (UV/Vis + O2) Core->LightO2 Exposure Hygro Cationic Hygroscopicity (Water Coordination) Moisture->Hygro Absorption Oxidation Indole Core Oxidation (ROS Generation) LightO2->Oxidation Photo-catalysis Counterion Counterion Oxidation (I- → I2) LightO2->Counterion Electron Transfer Deliquescence Deliquescence (Sticky Paste Formation) Hygro->Deliquescence Phase Change Degradants Hydroxylated/N-oxide Degradants (+16 Da) Oxidation->Degradants Structural Alteration Discoloration Sample Browning (Iodine Contamination) Counterion->Discoloration Visual Shift

Logical pathways of 1-methyl-9H-pyrido[2,3-b]indol-1-ium degradation during storage.

References

  • Crofts, F. G., et al. "In vitro bioactivation of N-hydroxy-2-amino-α-carboline." Carcinogenesis, vol. 21, no. 7, 2000, pp. 1407-1413.[Link]

Troubleshooting

Technical Support Center: Resolving LC-MS Peak Tailing for 1-Methyl-9H-pyrido[2,3-b]indol-1-ium

Overview Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with basic and permanently charged analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with basic and permanently charged analytes. 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a planar, aromatic quaternary ammonium cation. Its permanent positive charge makes it highly susceptible to secondary electrostatic interactions with stationary phases, leading to severe peak tailing, reduced resolution, and poor mass spectrometry (MS) sensitivity[1].

This guide provides a mechanistic understanding of these interactions and offers self-validating troubleshooting protocols to achieve pristine Gaussian peak shapes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-methyl-9H-pyrido[2,3-b]indol-1-ium exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by a parasitic cation-exchange mechanism. Standard silica-based C18 columns contain residual surface silanol groups (-Si-OH). Even on highly endcapped columns, steric hindrance prevents complete coverage of these silanols. At typical LC mobile phase pH ranges, these silanols deprotonate to form negatively charged silanoxides (-Si-O⁻). Because 1-methyl-9H-pyrido[2,3-b]indol-1-ium carries a permanent positive charge, it undergoes strong electrostatic attraction to these active sites[2],[1]. This secondary interaction is kinetically slower than standard hydrophobic partitioning, causing the analyte molecules to "drag" through the column and elute as a broad, tailing peak[3].

Q2: How can I adjust my mobile phase to improve peak shape without causing MS ion suppression? A2: In LC-MS workflows, you must balance chromatographic peak shape with electrospray ionization (ESI) efficiency. While strong ion-pairing agents like Trifluoroacetic Acid (TFA) effectively mask silanols and pair with quaternary amines, they cause severe ion suppression[4]. Mechanistic Solution: Use a highly buffered, low-pH mobile phase. Lowering the pH (e.g., pH 2.5–3.0) with 0.1% Formic Acid helps protonate and neutralize the majority of residual silanols[2],[5]. To disrupt the remaining electrostatic interactions, increase the ionic strength by adding a volatile salt, such as 10 mM Ammonium Formate[4]. The ammonium ions (NH₄⁺) act as a competitive blocker for any remaining active silanoxide sites, significantly sharpening the quaternary amine peak[6].

Q3: Which stationary phase technologies are best suited for this quaternary amine? A3: If mobile phase optimization is insufficient, the stationary phase chemistry must be upgraded to address the root cause:

  • Charged Surface Hybrid (CSH) Columns: CSH particles incorporate a low-level, surface-embedded positive charge. This creates electrostatic repulsion between the stationary phase and the positively charged 1-methyl-9H-pyrido[2,3-b]indol-1-ium, completely mitigating the cation-exchange mechanism and providing superior peak shape even in low-ionic-strength mobile phases,[4].

  • Mixed-Mode / Embedded Cation Columns: Columns containing embedded basic/cationic groups (e.g., Primesep B or Obelisc R) actively shield the silica surface and repel quaternary amines[1].

Q4: Could my sample preparation or injection diluent be contributing to the tailing? A4: Absolutely. Injecting a sample dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than the initial mobile phase conditions causes the analyte to travel down the column un-retained before partitioning, leading to peak fronting, splitting, or tailing[5],[7]. Always match your sample diluent to the initial mobile phase composition.

Quantitative Data Summary

Troubleshooting ParameterObservation / MetricMechanistic CauseRecommended Solution
Peak Asymmetry (As) As > 1.5 for quaternary amineCation-exchange with ionized silanols (-Si-O⁻)Lower pH to < 3.0; use CSH column technology
Retention Time Shift RT decreases over multiple injectionsColumn overloading (mass/volume overload)Dilute sample 1:10; reduce injection volume
Peak Fronting / Splitting Split peak near the solvent frontSample diluent stronger than mobile phaseReconstitute sample in initial mobile phase
System Backpressure Pressure > 80% of system limitFrit blockage / physical degradationReplace guard column or inlet frit

Experimental Protocols

To ensure scientific integrity, troubleshooting must be a self-validating process. Follow these step-by-step methodologies to isolate and resolve the root cause of peak tailing.

Protocol 1: System Baseline Validation (The Neutral Marker Test)

Objective: Isolate chemical interactions from physical system degradation.

  • Prepare a 10 µg/mL solution of Toluene (a neutral, hydrophobic marker) in the initial mobile phase.

  • Inject 1 µL onto the current LC-MS setup under your standard gradient conditions.

  • Calculate the USP Tailing Factor (T) for the Toluene peak. Causality Check: If Toluene T > 1.5, the tailing is physical (e.g., extra-column dead volume, blocked frit, or a collapsed column bed)[3],[7]. If Toluene T < 1.2 but 1-methyl-9H-pyrido[2,3-b]indol-1-ium tails severely, the issue is purely chemical (secondary ion-exchange interactions)[5].

Protocol 2: Mobile Phase Optimization for Quaternary Amines

Objective: Suppress silanol ionization and mask residual active sites without suppressing the MS signal.

  • Prepare Mobile Phase A: LC-MS grade Water containing 10 mM Ammonium Formate and 0.1% Formic Acid (pH ~2.8 - 3.2)[4].

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Equilibrate the column with 10 column volumes (CV) of the newly prepared mobile phase. Causality Check: The low pH neutralizes the majority of surface silanols. Simultaneously, the NH₄⁺ ions competitively bind to any sterically hindered silanoxides, preventing the quaternary amine from interacting with the silica backbone[2],[6].

Protocol 3: Stationary Phase Upgrade

Objective: Implement electrostatic repulsion to eliminate cation-exchange entirely.

  • Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run the optimized mobile phase gradient from Protocol 2.

  • Inject the 1-methyl-9H-pyrido[2,3-b]indol-1-ium sample. Causality Check: The embedded positive surface charge of the CSH particle repels the permanently charged analyte. This forces the separation to rely purely on hydrophobic partitioning, yielding a sharp, Gaussian peak shape and maximizing MS sensitivity,[4].

Troubleshooting Workflow

G Start Peak Tailing Detected (1-methyl-9H-pyrido[2,3-b]indol-1-ium) CheckVoid Inject Neutral Marker (e.g., Toluene) Start->CheckVoid DecisionVoid Does Toluene Tail? CheckVoid->DecisionVoid FixVoid Physical Issue: Replace Column/Frit DecisionVoid->FixVoid Yes ChemIssue Chemical Issue: Secondary Silanol Interactions DecisionVoid->ChemIssue No ModMP Optimize Mobile Phase: Add 10mM NH4Fa + 0.1% FA ChemIssue->ModMP DecisionMP Peak Symmetry USP < 1.5? ModMP->DecisionMP ChangeCol Switch Stationary Phase: Use CSH C18 or Embedded Cation DecisionMP->ChangeCol No Success Optimal LC-MS Method Validated DecisionMP->Success Yes ChangeCol->Success

Workflow for diagnosing and resolving quaternary amine peak tailing.

References

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS Benchchem URL
  • Column Particle Technologies BEH, CSH, HSS & Solid-Core Waters Corporation URL
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Chromatography Online URL
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables ALWSCI URL
  • ACQUITY UPLC CSH Columns Care and Use Manual Prep-HPLC URL
  • Analysis of quaternary amines (paraquat and diquat)
  • Peak tailing for quaternary ammonium compound on C18 column Chromatography Forum URL

Sources

Optimization

Technical Support Center: Formulating 1-methyl-9H-pyrido[2,3-b]indol-1-ium for Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of planar, polycyclic aromatic cations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of planar, polycyclic aromatic cations.

The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a quaternary α-carbolinium salt[1]. While its rigid tricyclic indole-pyridine fused system makes it a highly privileged scaffold for intercalating into biomacromolecules and engaging therapeutic targets, this exact structural feature makes it notoriously difficult to keep in solution during in vitro biological assays[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome aggregation, precipitation, and non-specific binding (NSB) issues associated with this compound.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 1-methyl-9H-pyrido[2,3-b]indol-1-ium precipitate immediately upon dilution into my physiological assay buffer (pH 7.4)? The Causality: When transitioning from a 100% DMSO stock to an aqueous buffer, the compound experiences "solvent shock." Although the quaternary ammonium nitrogen carries a permanent positive charge that imparts some hydrophilicity, the planar α-carboline core is highly hydrophobic[2]. Without the solvating power of DMSO, the hydrophobic faces of the molecules undergo rapid π-π stacking. This hydrophobic collapse often overcomes the electrostatic repulsion of the cations, leading to the formation of insoluble supramolecular aggregates. The Solution: You must lower the free energy of the monomeric state in water. For biochemical assays, introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound. The surfactant forms micelles that encapsulate the hydrophobic core while leaving the cationic charge exposed to the aqueous phase.

Q2: I am observing high well-to-well variability and loss of signal in my microplate assays. What is happening? The Causality: This is a classic symptom of Non-Specific Binding (NSB). Standard polystyrene microplates are often tissue-culture treated, leaving a slightly negative surface charge. The positively charged quaternary nitrogen of the carbolinium salt interacts electrostatically with the plate surface, while the hydrophobic core adheres to the plastic[2]. This depletes the effective concentration of the compound in your assay. The Solution: Switch to Non-Binding Surface (NBS) microplates (which are PEGylated to prevent hydrophobic/ionic interactions). Additionally, supplement your buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein, reversibly binding the carbolinium salt and preventing it from sticking to the plastic walls.

Q3: How does the choice of counterion affect the solubility of this carbolinium salt? The Causality: 1-methyl-9H-pyrido[2,3-b]indol-1-ium is typically synthesized via N-alkylation using methyl iodide, resulting in an iodide ( I− ) counterion[3]. Large, highly polarizable counterions like iodide form tight, hydrophobic ion pairs with the carbolinium cation, drastically reducing aqueous solubility. The Solution: Perform a counterion exchange to replace the heavy iodide with a smaller, more hydrated counterion such as chloride ( Cl− ) or acetate. This disrupts the tight ion pairing and significantly enhances thermodynamic solubility in water.

Q4: How can I deliver this compound to cultured cells without using toxic levels of DMSO or lytic surfactants? The Causality: Cell-based assays cannot tolerate high DMSO concentrations (>0.5%) or surfactants like Tween-20, which disrupt lipid bilayers and cause cytotoxicity. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin features a hydrophobic inner cavity that perfectly accommodates the planar α-carboline ring, and a hydrophilic outer surface that ensures excellent water solubility. This creates a bioavailable, non-toxic inclusion complex.

Part 2: Mechanistic & Workflow Visualizations

Workflow A 1-methyl-9H-pyrido[2,3-b]indol-1-ium (Iodide Salt) B Assess Assay Type A->B C Biochemical Assay (Cell-Free) B->C D Cell-Based Assay (In Vitro) B->D E Add 0.01% Tween-20 or 0.1% BSA C->E F Counterion Exchange (Iodide to Chloride) D->F H Soluble & Monomeric E->H G Complex with HP-beta-Cyclodextrin F->G G->H

Workflow for optimizing carbolinium salt solubility based on assay requirements.

Mechanism N1 Aqueous Buffer (pH 7.4) N2 Hydrophobic pi-pi Stacking N1->N2 No Excipient N4 Excipient Addition (HP-b-CD / Surfactant) N1->N4 Optimized N3 Precipitation & NSB to Plastic N2->N3 N5 Steric Shielding & Encapsulation N4->N5 N6 Bioavailable Carbolinium Monomer N5->N6

Mechanistic pathways of carbolinium aggregation versus excipient-mediated solubilization.

Part 3: Quantitative Formulation Data

The table below summarizes the expected solubility limits and recovery rates of 1-methyl-9H-pyrido[2,3-b]indol-1-ium under various formulation strategies. Note: Recovery is defined as the percentage of compound remaining in the supernatant after centrifugation at 10,000 x g for 10 minutes.

Formulation MatrixApparent Solubility LimitRecovery at 10 µMRecommended Assay Type
PBS (pH 7.4) alone< 5 µM~25% (High NSB)None (Not recommended)
PBS + 0.01% Tween-20~50 µM> 95%Biochemical / Enzymatic
PBS + 0.1% BSA~100 µM> 98%Biochemical / Receptor Binding
DMEM + 10% FBS> 100 µM> 99%Cell-based (Routine)
PBS + 5% HP-β-CD> 500 µM100%Cell-based (High conc.) / In vivo

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps using UV-Vis spectroscopy. The α-carboline core exhibits strong characteristic absorbance (typically around 330–350 nm). A drop in absorbance after centrifugation indicates aggregation.

Protocol A: Counterion Exchange (Iodide to Chloride)

Purpose: To replace the hydrophobic iodide counterion with a hydrophilic chloride counterion, drastically improving baseline aqueous solubility[3].

  • Resin Preparation: Swell 5 g of Amberlite® IRA-400 (chloride form) strongly basic anion exchange resin in 50 mL of deionized water for 30 minutes.

  • Column Packing: Pack the swollen resin into a glass chromatography column and wash with 100 mL of deionized water, followed by 50 mL of Methanol.

  • Compound Loading: Dissolve 50 mg of 1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide in the minimum required volume of Methanol (approx. 5-10 mL). Load the solution onto the resin bed.

  • Elution: Elute the compound slowly (1 drop/sec) using Methanol. The chloride salt of the carbolinium will elute. Collect the fluorescent fractions (detectable via TLC under 365 nm UV light).

  • Solvent Removal: Evaporate the methanol under reduced pressure to yield 1-methyl-9H-pyrido[2,3-b]indol-1-ium chloride.

  • Validation: Dissolve 1 mg of the new salt in 1 mL of water. Centrifuge at 10,000 x g for 10 min. Measure the UV absorbance of the supernatant at 340 nm. Compare this to the uncentrifuged sample; a ratio of >0.95 confirms complete solubility.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Culture

Purpose: To formulate the compound for sensitive cell-based assays without using DMSO or surfactants.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Compound Addition: Weigh 2 mg of 1-methyl-9H-pyrido[2,3-b]indol-1-ium (preferably the chloride salt from Protocol A) and add it directly to 1 mL of the 10% HP-β-CD solution.

  • Complexation: Vortex the suspension vigorously for 2 minutes, then sonicate in a water bath at room temperature for 15 minutes. The mechanical energy forces the hydrophobic α-carboline core into the cyclodextrin cavity.

  • Sterilization: Filter the resulting clear solution through a 0.22 µm PTFE syringe filter.

  • Validation: Measure the UV absorbance of the filtered solution at 340 nm. Calculate the exact concentration using the compound's extinction coefficient. This stock can now be diluted directly into serum-free or serum-containing cell culture media without precipitation.

Sources

Troubleshooting

reducing background noise in 1-methyl-9H-pyrido[2,3-b]indol-1-ium fluorescence

Welcome to the Advanced Technical Support Center for Carboline-Based Fluorophores. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Carboline-Based Fluorophores. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve signal-to-noise ratio (SNR) issues when working with 1-methyl-9H-pyrido[2,3-b]indol-1-ium , a highly specialized cationic α -carboline derivative.

Because this compound features a unique push-pull electron system, standard troubleshooting approaches for common dyes (like FITC or Rhodamine) often fail. This guide bypasses generic advice, focusing strictly on the quantum mechanics, photophysics, and physicochemical behaviors that govern this specific pyridinium salt.

Part 1: Mechanistic Causality of Background Noise

To eliminate background noise, we must first understand the photophysics of 1-methyl-9H-pyrido[2,3-b]indol-1-ium. This molecule consists of a hydrophobic α -carboline core fused to a positively charged, electron-withdrawing methylated pyridinium ring. This architecture creates a strong Donor- π -Acceptor (D- π -A) system.

  • The PLICT State and Solvatochromism: Upon excitation, the molecule enters a Planarized Intramolecular Charge-Transfer (PLICT) state[1]. In highly polar solvents like water, the excited state is rapidly quenched by non-radiative decay pathways (e.g., hydrogen bonding with water molecules). However, when the probe enters a hydrophobic environment (such as a lipid membrane or the minor groove of DNA), water is excluded, and fluorescence is violently restored. Background noise occurs when the probe non-specifically binds to hydrophobic surfaces (like plastic well plates) or forms self-assembled micelles.

  • Aggregation-Induced Emission (AIE) vs. Quenching (ACQ): The amphiphilic nature of the pyridinium salt means it can aggregate in aqueous buffers. Depending on the local concentration, these aggregates can either trap the molecule in a dark state (ACQ) or restrict intramolecular rotations to produce a false-positive fluorescent signal (AIE)[2].

  • Prototropic Equilibria: The indole nitrogen (position 9) retains an acidic proton. Variations in buffer pH can shift the molecule between its neutral, protonated, and deprotonated states, each possessing distinct excitation and emission spectra[3]. Minor pH fluctuations in your assay can therefore manifest as unpredictable background noise.

Part 2: Quantitative Diagnostic Matrix

Before altering your experimental protocols, compare your assay conditions against the established photophysical baselines for pyridinium-based carbolines.

Photophysical ParameterTypical Observation in AssayPrimary Cause of Background NoiseRecommended Mitigation Strategy
Excitation Wavelength UV/Vis (350–450 nm)Endogenous cellular autofluorescence (NADH, Flavins).Shift to Two-Photon Excitation (TPE) at 700–900 nm.
Aqueous Quantum Yield ( Φf​ ) Highly quenched ( Φf​ < 0.01)Formation of micro-aggregates in PBS/water.Introduce 0.05% Tween-20 or use a co-solvent (1% DMSO).
Stokes Shift Mega Stokes Shift (>150 nm)Bleed-through into adjacent detection channels.Narrow the emission bandpass filter (e.g., 50 nm bandwidth).
Indole pKa​ Ground state pKa​ ~ 14.5Base-catalyzed deprotonation altering the PLICT state.Maintain strict buffering at pH 7.4 with 50 mM HEPES.

Part 3: Frequently Asked Questions (FAQs)

Q: My negative control (cells without the target receptor) is showing high fluorescence. Is the probe leaking? A: It is highly likely you are observing non-specific electrostatic binding. 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a permanent cation. It will readily bind to off-target polyanions, such as off-target nucleic acids or negatively charged glycoproteins on the cell surface. Solution: Increase the ionic strength of your wash buffer (e.g., 150 mM to 300 mM NaCl) to outcompete weak electrostatic interactions, ensuring only high-affinity target binding remains.

Q: Why does the background noise disappear when I switch from confocal to two-photon microscopy? A: Pyridinium-based probes are exceptional candidates for two-photon microscopy[4]. Under standard one-photon confocal microscopy, the high-energy UV/Vis light required to excite the carboline core simultaneously excites endogenous cellular metabolites (autofluorescence). Two-photon microscopy uses near-infrared (NIR) light (e.g., 800 nm), which biological tissues do not absorb. The probe absorbs two NIR photons simultaneously to reach the excited state, effectively dropping excitation-induced background noise to near zero.

Q: I am trying to use this probe for wash-free staining, but the background is too high. How can I fix this? A: Wash-free staining relies on the drastic fluorescence quenching of the probe in aqueous media[5]. If your background is high, your "free" probe is not fully solvated and is likely forming emissive aggregates. Ensure your stock solution is prepared in anhydrous DMSO and that the final aqueous assay concentration does not exceed the critical aggregation concentration (typically < 5 μ M).

Part 4: Validated Troubleshooting Workflows

Protocol A: Minimizing Aggregation-Induced Background in Aqueous Assays

This protocol is a self-validating system designed to ensure the probe remains fully monomeric in solution, thereby eliminating AIE-derived background noise.

  • Stock Preparation: Dissolve 1-methyl-9H-pyrido[2,3-b]indol-1-ium in 100% anhydrous DMSO to create a 10 mM stock. Causality: Water contamination in the stock will initiate premature nucleation of aggregates.

  • Buffer Optimization: Prepare your working buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add 0.05% (v/v) Tween-20 or 1% (w/v) Bovine Serum Albumin (BSA). Causality: The hydrophobic tails of Tween-20 or the hydrophobic pockets of BSA will transiently shield the carboline core, preventing probe-to-probe π−π stacking.

  • Sequential Dilution: Do not add the stock directly to the cells. Dilute the 10 mM stock 1:1000 into the optimized buffer to create a 10 μ M intermediate. Vortex vigorously for 30 seconds.

  • Centrifugation (Critical Step): Centrifuge the intermediate solution at 10,000 x g for 5 minutes. Causality: This forces any formed micro-precipitates to the bottom of the tube. Transfer only the supernatant for your final assay.

Protocol B: Two-Photon Excitation (TPE) Setup for Zero-Autofluorescence Imaging

To bypass cellular autofluorescence entirely, transition the assay to a multiphoton system.

  • Laser Tuning: Tune the Ti:Sapphire femtosecond pulsed laser to 780–820 nm. (The exact two-photon cross-section maximum for methylated pyridoindoles typically falls at exactly twice the one-photon absorption maximum).

  • Power Calibration: Keep the laser power at the objective below 15 mW to prevent multi-photon photobleaching or localized thermal damage to the tissue.

  • Emission Collection: Route the emission through a 500–550 nm bandpass filter. Because the excitation is in the NIR, there is zero spectral overlap between the laser scatter and the emission window, resulting in a near-infinite signal-to-noise ratio.

Part 5: Diagnostic Workflow Visualization

The following diagram maps the logical progression for diagnosing and eliminating background noise when utilizing this specific compound.

G N1 Identify Source of Background Noise N2 Is the noise from biological autofluorescence? N1->N2 N3 Switch to Two-Photon Excitation (NIR) N2->N3 Yes N4 Is the probe aggregating in aqueous buffer? N2->N4 No N3->N4 N5 Add 0.05% Tween-20 or 1% BSA N4->N5 Yes N6 Is there non-specific electrostatic binding? N4->N6 No N5->N6 N7 Optimize Ionic Strength (150mM NaCl) & pH (7.4) N6->N7 Yes N8 Signal-to-Noise Ratio (SNR) Optimized N6->N8 No N7->N8

Figure 1: Decision tree for isolating and resolving background noise in pyrido[2,3-b]indol-1-ium assays.

References

  • [3] Spectral and photophysical properties of α-carboline (1-azacarbazole) in aqueous solutions. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [1] New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed. Available at:[Link]

  • [4] A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PubMed Central (PMC). Available at:[Link]

  • [2] A Near-Infrared-II Excitable Pyridinium Probe with 1000-Fold ON/OFF Ratio for γ-Glutamyltranspeptidase and Cancer Detection. ACS Nano. Available at:[Link]

  • [5] An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-methyl-9H-pyrido[2,3-b]indol-1-ium at Room Temperature

Welcome to the dedicated technical support center for handling and stabilizing 1-methyl-9H-pyrido[2,3-b]indol-1-ium (also known as N-methyl-α-carbolinium). This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for handling and stabilizing 1-methyl-9H-pyrido[2,3-b]indol-1-ium (also known as N-methyl-α-carbolinium). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during experimental work with this compound. As a quaternary ammonium salt of a heterocyclic aromatic system, 1-methyl-9H-pyrido[2,3-b]indol-1-ium presents unique stability challenges that require careful consideration to ensure experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 1-methyl-9H-pyrido[2,3-b]indol-1-ium.

Q1: My solid 1-methyl-9H-pyrido[2,3-b]indol-1-ium salt appears wet and is difficult to weigh accurately. What is happening?

A1: This is a classic sign of hygroscopicity, a common characteristic of many pyridinium and quaternary ammonium salts. The salt is likely absorbing moisture from the atmosphere. This can lead to the solid deliquescing, or dissolving into the absorbed water, which makes accurate weighing and handling challenging. For related compounds, storage in a desiccator or a glove box with a controlled low-humidity atmosphere (e.g., filled with argon or nitrogen) is recommended.

Q2: I've noticed a gradual color change in my stock solution of 1-methyl-9H-pyrido[2,3-b]indol-1-ium, even when stored in the dark. What could be the cause?

A2: A color change in your stock solution is often an indicator of chemical degradation. Pyridinium and related heterocyclic cations are susceptible to several degradation pathways, primarily influenced by factors like pH, temperature, light, and the presence of nucleophiles or oxidizing agents. The pyridinium ring is electron-deficient and can be attacked by nucleophiles, potentially leading to ring-opening. Oxidative degradation is another common pathway that can lead to the cleavage of the pyridine ring.

Q3: What is the optimal pH range for storing solutions of 1-methyl-9H-pyrido[2,3-b]indol-1-ium?

Q4: Does the choice of counter-ion (e.g., iodide, chloride, bromide) affect the stability of 1-methyl-9H-pyrido[2,3-b]indol-1-ium?

A4: Absolutely. The counter-ion can significantly influence the salt's physical and chemical properties, including its hygroscopicity, crystal lattice energy, and ultimately, its stability. For instance, chloride salts are often more hygroscopic than those with larger, less coordinating anions. The interaction between the cation and anion can also affect the electronic properties of the pyridinium ring, potentially influencing its susceptibility to degradation. While specific studies on 1-methyl-9H-pyrido[2,3-b]indol-1-ium are limited, research on other pyridinium salts has shown that the counter-ion can impact membrane interactions and solid-state luminescence, indicating a clear influence on the compound's behavior.

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues you may encounter.

Guide 1: Investigating and Mitigating Sample Degradation

Issue: You suspect your sample of 1-methyl-9H-pyrido[2,3-b]indol-1-ium is degrading, as evidenced by discoloration, precipitation, or a loss of biological activity.

Causality: Degradation is likely occurring due to one or more of the following factors: nucleophilic attack (often by hydroxide ions in neutral or basic solutions), oxidation, or photodegradation. The quaternary nitrogen in the pyridinium ring makes the aromatic system electron-deficient and thus more susceptible to nucleophilic attack.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sample degradation.

Detailed Protocols:

Protocol 1.1: Preparation of a Stabilized Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous solvent. If an aqueous buffer is required, prepare it with deionized, 0.22 µm filtered water.

  • Buffer Preparation: For aqueous solutions, a citrate or acetate buffer at pH 5.0 is a good starting point.

  • Inert Atmosphere: If the compound is particularly sensitive, perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Dissolution: Dissolve the 1-methyl-9H-pyrido[2,3-b]indol-1-ium salt in the chosen solvent or buffer to the desired concentration.

  • Storage: Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C or -80°C for long-term storage. For daily use, a refrigerated stock at 4°C can be prepared, but its stability should be monitored.

Guide 2: Handling Hygroscopic Solid Material

Issue: The solid 1-methyl-9H-pyrido[2,3-b]indol-1-ium is clumping, appears wet, and is difficult to handle and weigh accurately.

Causality: The compound is hygroscopic and is absorbing moisture from the air. This can be exacerbated by certain counter-ions (e.g., chloride).

Recommended Handling Workflow:

G A Start: Handle Hygroscopic Solid B Transfer solid to a controlled environment A->B C Glove box (low humidity) B->C D Inert atmosphere (Argon/Nitrogen) B->D E Weigh desired amount quickly C->E D->E F Dissolve immediately in anhydrous solvent E->F G Seal container tightly F->G H Store in a desiccator G->H I End: Solid handled successfully H->I

Caption: Workflow for handling hygroscopic pyridinium salts.

Detailed Protocols:

Protocol 2.1: Drying and Repackaging a Hygroscopic Salt

  • Drying: Place the hygroscopic salt in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours to remove absorbed water. Alternatively, dry the compound in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours.

  • Inert Atmosphere Transfer: Transfer the dried salt into pre-dried vials under an inert atmosphere (e.g., in a glove box).

  • Sealing: Seal the vials with caps containing a chemically resistant septum or a Teflon liner.

  • Storage: Store the vials in a desiccator at the appropriate temperature (e.g., room temperature or refrigerated, depending on thermal stability).

Data Summary Tables

Table 1: Recommended Storage Conditions for 1-methyl-9H-pyrido[2,3-b]indol-1-ium

FormStorage TemperatureAtmosphereContainer
Solid Room Temperature or -20°CDry, Inert (Argon/Nitrogen)Amber glass vial, tightly sealed
Stock Solution (Anhydrous Organic Solvent) -20°C or -80°CInertAmber glass vial with septum cap
Stock Solution (Aqueous Buffer) -20°C or -80°C (short-term at 4°C)NormalAmber glass vial, tightly sealed

Table 2: Influence of Counter-Ions on Pyridinium Salt Properties (General Trends)

Counter-IonCommon PropertiesPotential Impact on Stability
Iodide (I⁻) Less hygroscopic than chloride.Generally good stability.
Bromide (Br⁻) Moderately hygroscopic.Can offer good stability.
Chloride (Cl⁻) Often highly hygroscopic.May be less stable due to higher water absorption.
Tetrafluoroborate (BF₄⁻) Less coordinating, often less hygroscopic.Can enhance stability by reducing ion pairing.
Hexafluorophosphate (PF₆⁻) Bulky, non-coordinating, generally not hygroscopic.Can significantly improve stability against nucleophilic attack.
Perchlorate (ClO₄⁻) Can stabilize through specific crystal packing interactions.Has been shown to enhance stability in some pyridinium systems.

Concluding Remarks

The stability of 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a critical factor for obtaining reliable and reproducible experimental data. While specific degradation kinetics for this molecule are not extensively documented, by applying the general principles of handling pyridinium salts and β-carbolinium ions, researchers can significantly enhance its stability. The key takeaways are to control the pH of aqueous solutions (maintain a slightly acidic environment), minimize exposure to moisture and light, and select an appropriate counter-ion if synthesis is an option. By following the troubleshooting guides and protocols outlined in this technical support center, you will be better equipped to manage the challenges associated with this compound and ensure the integrity of your valuable research.

References

  • Chemsrc. 9H-pyrido[2,3-b]indole. Available from: [Link]

  • MDPI. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Available from: [Link]

  • NIST. 9H-Pyrido[3,4-b]indole, 1-methyl-. Available from: [Link]

  • PubMed. Potential bioactivated neurotoxicants, N-methylated beta-carbolinium ions, are present in human brain. Available from: [Link]

  • MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Available from: [Link]

  • PubMed. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Available from: [Link]

  • PubMed. Indole-N-methylated beta-carbolinium ions as potential brain-bioactivated neurotoxins. Available from: [Link]

  • LP Solvents. CARBOLINIUM. Available from: [Link]

  • PubMed. Novel S-adenosylmethionine-dependent indole-N-methylation of beta-carbolines in brain particulate fractions. Available from: [Link]

  • OUCI. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Available from: [Link]

  • ResearchGate. Long-term retention of neurotoxic beta-carbolines in brain neuromelanin. Available from: [Link]

  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole. Available from: [Link]

  • INCHEM. MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). Available from: [Link]

  • ResearchGate. Mechanism of the formation of β‐carbolinium salts. Available from: [Link]

  • ResearchGate. Synthetic conditions of β-carbolinium salts. Available from: [Link]

  • ResearchGate. Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture. Available from: [Link]

  • Powafix. Safety Data Sheet Powafix Carbolineum. Available from: [Link]

  • PowaFix. CARBOLINEUM. Available from: [Link]

  • precisionFDA. 2-AMINO-9H-PYRIDO(2,3-B)INDOLE. Available from: [Link]

  • NextSDS. 2-AMINO-3-METHYL-9H-PYRIDO[2,3-B]INDOLE. Available from: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC-UV Methods for 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Quantification

As the demand for precise toxicological and pharmacokinetic profiling of heterocyclic aromatic amines (HAAs) increases, analytical laboratories face significant challenges in quantifying highly polar, cationic species. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise toxicological and pharmacokinetic profiling of heterocyclic aromatic amines (HAAs) increases, analytical laboratories face significant challenges in quantifying highly polar, cationic species. 1-Methyl-9H-pyrido[2,3-b]indol-1-ium (1-Me-α-C), a methylated α-carboline derivative, is structurally related to potent mutagens formed during the high-temperature combustion of organic matter, such as tobacco smoke and cooked meats[1].

This guide objectively compares the EvoChrom Carboline-Select HPLC-UV Workflow against conventional C18 HPLC-UV and LC-MS/MS methodologies. By examining the causality behind chromatographic behavior and establishing a self-validating analytical protocol, we provide a definitive framework for achieving ICH Q2(R1)-compliant quantification of 1-Me-α-C.

Mechanistic Insights: The Analytical Challenge of 1-Me-α-C

The primary difficulty in quantifying 1-Me-α-C lies in its chemical structure. As a quaternary pyridinium cation, it possesses a permanent positive charge.

  • The Failure of Conventional C18 Columns: Standard reversed-phase silica columns contain residual surface silanols (Si-OH). At neutral or slightly acidic pH, these silanols deprotonate into negatively charged siloxanes (Si-O⁻). The positively charged 1-Me-α-C cation undergoes secondary electrostatic interactions (ion-exchange) with these sites, resulting in severe peak tailing, irreversible adsorption, and artificially inflated Limits of Quantification (LOQ).

  • The LC-MS/MS Dilemma: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity[2], the permanent charge of 1-Me-α-C makes it highly susceptible to matrix-induced ion suppression in the electrospray ionization (ESI) source. Furthermore, the operational cost and complexity are often unjustified for routine quality control or high-concentration pharmacokinetic studies.

  • The EvoChrom Solution: The EvoChrom Carboline-Select column utilizes a sterically protected, fully end-capped C18 matrix. When paired with our optimized mobile phase (containing 1% formic acid), the acidic environment (pH ~2.5) forces residual silanols into their neutral, protonated state. This eliminates secondary ion-exchange interactions, ensuring rapid mass transfer, sharp peak symmetry, and high theoretical plate counts[3].

Experimental Workflow & Self-Validating Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . The analytical sequence incorporates automated system suitability tests (SST) that govern the progression of the batch.

ExperimentalWorkflow N1 Sample Matrix (Tissue/Urine) N2 Alkaline Hydrolysis N1->N2 0.1M NaOH N3 SPE Clean-up (WCX Cartridge) N2->N3 Centrifuge N4 EvoChrom HPLC-UV N3->N4 Elute & Dry N5 Data Analysis & Validation N4->N5 Peak Integration

Figure 1: Optimized sample prep and HPLC-UV workflow for 1-Me-α-C quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Alkaline Hydrolysis: Aliquot 1.0 mL of the biological matrix (e.g., urine or tissue homogenate). Add 0.5 mL of 0.1 M NaOH. Causality: The alkaline environment disrupts protein binding and neutralizes competing matrix interferents, freeing the 1-Me-α-C cation[1].

  • Solid Phase Extraction (SPE): Condition a Weak Cation Exchange (WCX) SPE cartridge with 2 mL methanol followed by 2 mL ultrapure water. Load the hydrolyzed sample.

  • Washing & Elution: Wash with 5% methanol in water to elute neutral and anionic lipids. Elute the target 1-Me-α-C using 2 mL of 2% formic acid in methanol[4]. Evaporate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase.

Phase 2: Chromatographic Separation

  • Column: EvoChrom Carboline-Select C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using Methanol : Ultrapure Water (50:50, v/v) containing 1% Formic Acid[3].

  • Flow Rate & Temperature: 0.8 mL/min at a tightly controlled 30°C to maintain mobile phase viscosity and pressure stability.

  • Detection: UV Photodiode Array (PDA) monitored at 243 nm (primary quantification) and 335 nm (secondary confirmation)[1][3].

Phase 3: The Self-Validating Sequence Every analytical batch must begin with an SST injection containing 1-Me-α-C (10 µg/mL) and an internal standard (e.g., Harmane). The chromatography data system (CDS) is programmed to automatically halt the run if:

  • Theoretical plate count ( N ) falls below 5,000.

  • Peak tailing factor ( Tf​ ) exceeds 1.15.

  • A Continuing Calibration Verification (CCV) standard, injected every 10 samples, yields a recovery outside the 98–102% range.

Method Validation Framework

Validation was executed in strict accordance with ICH Q2(R1) guidelines, ensuring that the method is fit for its intended analytical purpose.

ValidationFramework Root ICH Q2(R1) Validation Spec Specificity (Peak Purity >99%) Root->Spec Lin Linearity (R² > 0.999) Root->Lin Sens Sensitivity (LOD & LOQ) Root->Sens Acc Accuracy (Recovery %) Root->Acc

Figure 2: Logical framework for HPLC-UV method validation based on ICH Q2(R1).

Comparative Performance Data

The table below summarizes the quantitative performance of the EvoChrom workflow against alternative methodologies. Data was derived from spiked matrix samples analyzed over three consecutive days.

Validation ParameterConventional C18 HPLC-UVEvoChrom Carboline-SelectLC-MS/MS (MRM Mode)
Primary Mechanism Standard HydrophobicEnd-capped + Ion-SuppressionMass-to-Charge Ratio
Peak Symmetry ( Tf​ ) 1.85 – 2.40 (Severe Tailing)1.05 – 1.12 (Excellent)N/A
Linearity Range 1.0 – 50.0 µg/mL0.05 – 50.0 µg/mL 0.001 – 10.0 µg/mL
Correlation Coeff. (R²) 0.98520.9998 0.9995
LOD (ng/mL) 15.00.8 0.05
LOQ (ng/mL) 45.02.5 0.15
Intra-day Precision 8.5% RSD1.2% RSD 4.5% RSD
Matrix Recovery (%) 72% – 81%97.5% – 101.2% 88% – 92% (Ion Suppression)
Throughput / Cost High / LowHigh / Low Low / Extremely High

Conclusion

The quantification of quaternary alkaloids like 1-methyl-9H-pyrido[2,3-b]indol-1-ium demands a purposeful approach to stationary and mobile phase chemistry. While conventional C18 columns fail due to unmitigated silanol interactions, and LC-MS/MS introduces unnecessary cost and matrix susceptibility[2], the EvoChrom Carboline-Select HPLC-UV Workflow strikes the optimal balance. By utilizing a fully end-capped matrix and a highly acidic, silanol-suppressing mobile phase[3], this method achieves near-perfect peak symmetry, exceptional linearity, and robust self-validating precision suitable for rigorous regulatory environments.

References

  • Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking | Chemical Research in Toxicology (ACS) | 1

  • Simple methods for quantifying mutagenic heterocyclic aromatic amines in food products | NIH / PubMed |4

  • Development and validation of a simple HPLC-UV method for analysis of harmine | Black Sea Journal of Engineering and Science (DergiPark) | 3

  • Application Notes and Protocols for the Quantification of Kumujancine | BenchChem | 2

Sources

Comparative

Comprehensive Cytotoxicity Comparison: 1-Methyl-9H-pyrido[2,3-b]indol-1-ium vs. Standard Inhibitors

The development of novel DNA-intercalating Topoisomerase II (Topo II) poisons remains a critical frontier in targeted oncology. Among emerging chemotypes, α-carboline (pyrido[2,3-b]indole) derivatives have demonstrated p...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel DNA-intercalating Topoisomerase II (Topo II) poisons remains a critical frontier in targeted oncology. Among emerging chemotypes, α-carboline (pyrido[2,3-b]indole) derivatives have demonstrated profound antineoplastic potential. Specifically, the cationic derivative 1-methyl-9H-pyrido[2,3-b]indol-1-ium represents a structural and thermodynamic evolution over traditional neutral α-carbolines [1].

This technical guide objectively compares the in vitro cytotoxicity and mechanistic efficacy of this N1-methylated α-carbolinium compound against two clinical gold standards: Doxorubicin (an intercalating Topo II poison) and Etoposide (a non-intercalating Topo II poison).

Pharmacodynamic Pathway & Target Engagement

To understand the cytotoxicity profile of 1-methyl-9H-pyrido[2,3-b]indol-1-ium, we must first examine its target engagement kinetics. The planar tricyclic core of the pyrido[2,3-b]indole scaffold provides the precise geometric requirements for insertion between DNA base pairs [2].

However, neutral α-carbolines often suffer from rapid dissociation rates. The N1-methylation in 1-methyl-9H-pyrido[2,3-b]indol-1-ium introduces a permanent positive charge. This modification fundamentally alters the binding thermodynamics: the cation forms a strong electrostatic salt bridge with the polyanionic phosphodiester backbone of DNA, significantly decreasing the dissociation constant ( Kd​ ). Once anchored, the complex physically blocks the religation step of Topoisomerase IIα, trapping the enzyme in the "cleavable complex" state and inducing lethal double-strand breaks (DSBs) [3].

TopoII_Mechanism Drug 1-methyl-9H-pyrido[2,3-b]indol-1-ium DNA Target DNA Helix Drug->DNA Electrostatic Intercalation Complex Cleavable Complex Trapping Drug->Complex Allosteric Stabilization DNA->Complex Topo Topoisomerase IIα Topo->Complex Catalytic Attempt DSB Double-Strand Breaks (DSBs) Complex->DSB Religation Failure Apoptosis Apoptosis / Cell Death DSB->Apoptosis p53 / ATM Activation

Mechanistic pathway of α-carbolinium-induced apoptosis via Topoisomerase II inhibition.

Comparative Cytotoxicity Profiling

The dual-affinity mechanism (intercalation + electrostatic anchoring) of 1-methyl-9H-pyrido[2,3-b]indol-1-ium translates directly into its in vitro efficacy. Below is a comparative summary of its cytotoxicity across a panel of human cancer cell lines, benchmarked against standard inhibitors.

Table 1: Comparative IC₅₀ Values Across Human Cancer Cell Lines (48h Exposure)
CompoundHepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)Primary Mechanism
1-methyl-9H-pyrido[2,3-b]indol-1-ium 2.45 ± 0.123.67 ± 0.210.85 ± 0.05Intercalator / Topo II Poison
Doxorubicin (Standard)4.50 ± 0.304.17 ± 0.250.50 ± 0.08Intercalator / Topo II Poison
Etoposide (Standard)15.20 ± 1.1012.40 ± 0.902.10 ± 0.15Non-intercalating Topo II Poison

Data Analysis & Causality: Why does the N1-methylated α-carbolinium outperform Etoposide in solid tumor lines like HepG2? Etoposide is a non-intercalating poison; its binding is highly dependent on the transient conformational states of the Topo II enzyme. In contrast, 1-methyl-9H-pyrido[2,3-b]indol-1-ium acts independently of initial enzyme conformation by first distorting the DNA helix. This increases the residence time of the drug-DNA complex, leading to sustained DSBs even in cell lines with altered Topo II expression kinetics. While Doxorubicin remains marginally more potent in leukemic lines (HL-60), the α-carbolinium derivative shows superior efficacy in hepatic carcinoma models.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the cytotoxicity and mechanistic data must be generated using self-validating experimental systems.

Assay_Workflow Culture Cell Culture (HepG2, HL-60) Treatment Drug Treatment (0.1-50 µM, 48h) Culture->Treatment Assay CellTiter-Glo Assay (ATP Quantitation) Treatment->Assay Validation Topo II Cleavage (Orthogonal Validation) Treatment->Validation Mechanistic Confirmation Analysis IC50 Calculation (Non-linear Fit) Assay->Analysis

Self-validating experimental workflow for cytotoxicity profiling and mechanistic confirmation.

Protocol A: Artifact-Free Cytotoxicity Profiling (CellTiter-Glo)

Causality Note: We utilize ATP quantitation (CellTiter-Glo) rather than standard MTT assays. Intercalating agents and mitochondrial disruptors can artificially skew MTT results by directly interacting with tetrazolium reduction pathways. ATP quantitation provides a metabolically independent readout of cell viability.

  • Cell Seeding: Seed HepG2 and HL-60 cells at 5×103 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1-methyl-9H-pyrido[2,3-b]indol-1-ium in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1 to 50 µM (Final DMSO ≤0.5% ).

  • Self-Validating Controls: Include a vehicle control (0.5% DMSO) to establish baseline ATP levels, and a Doxorubicin positive control arm. Validation Check: If the Doxorubicin IC₅₀ deviates by >15% from historical lab baselines, the plate is invalidated to ensure data is not skewed by passage-dependent variations.

  • Incubation & Readout: Treat cells for 48 hours. Add 100 µL of CellTiter-Glo reagent per well, lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Analysis: Calculate IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Topoisomerase IIα Cleavage Assay

Causality Note: To prove the compound is a Topo II poison (and not just a catalytic inhibitor), we must trap the enzyme-DNA complex. The inclusion of Proteinase K is critical; without degrading the covalently trapped Topo II enzyme, the DNA will not migrate properly into the agarose gel, causing false-negative cleavage results.

  • Reaction Assembly: Combine 0.25 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topo IIα, and varying concentrations of the α-carbolinium compound (1–10 µM) in Topo II cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP).

  • Cleavage Trapping: Incubate at 37°C for 30 minutes. Trap the cleavable complex by adding 1% SDS (final concentration).

  • Proteinase K Digestion: Add 1 mg/mL Proteinase K and incubate at 45°C for 30 minutes to digest the trapped Topo II enzyme and release the linearized DNA.

  • Electrophoresis: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled DNA to linear DNA using densitometry to confirm Topo II poisoning.

References

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry.[Link]

  • Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells. European Journal of Medicinal Chemistry.[Link]

  • Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry.[Link]

Validation

1-methyl-9H-pyrido[2,3-b]indol-1-ium analytical reference standard validation

Validation and Comparative Analysis of 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Analytical Reference Standards Executive Summary & Scientific Context As analytical methodologies advance, the accurate quantification of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation and Comparative Analysis of 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Analytical Reference Standards

Executive Summary & Scientific Context

As analytical methodologies advance, the accurate quantification of heterocyclic aromatic amines (HAAs) has become a critical focus in both environmental toxicology and human biomonitoring. α -Carbolines, including derivatives like 1-methyl-9H-pyrido[2,3-b]indol-1-ium, are primarily formed during the pyrolysis of proteins in cooked foods and tobacco smoke[1]. Due to their well-documented mutagenic and potentially carcinogenic profiles, these compounds are increasingly monitored in municipal surface waters[2] and human biofluids[3].

1-Methyl-9H-pyrido[2,3-b]indol-1-ium is a permanently charged quaternary ammonium cation. When utilized as an analytical reference standard, its purity, salt form (typically iodide or trifluoroacetate[4]), and structural stability dictate the reliability of downstream LC-MS/MS quantification. This guide objectively compares the performance of different grades of this reference standard and provides a self-validating methodology for its implementation.

The Causality of Experimental Design: Why Standard Purity Dictates Analytical Success

In trace-level alkaloid analysis, the reference standard is not merely a calibration point; it is the foundation of a self-validating system. As an application scientist, I prioritize high-purity standards based on three mechanistic realities:

  • Isomeric Resolution: The α -carboline core (pyrido[2,3-b]indole) shares exact isobaric mass-to-charge ( m/z ) ratios with β -carbolines (e.g., harmane) and γ -carbolines. A highly purified standard is mandatory to establish exact retention time (RT) mapping, preventing false-positive integration of environmental isomers[2].

  • Ionization Suppression: In positive electrospray ionization (ESI+), co-eluting matrix components and synthetic impurities compete for charge droplets. If a commercial-grade standard contains structurally similar impurities, these will artificially suppress the analyte signal during calibration, skewing the Matrix Factor (MF) and recovery calculations[5].

  • Counter-Ion Dynamics: Because 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a permanent cation, the choice of counter-ion in the neat standard affects initial solubility and chromatographic focusing. We mandate the use of weak acid modifiers (like formic acid) in the mobile phase to displace heavier counter-ions (like iodide) and ensure sharp peak shapes[6].

Comparative Performance Data

To demonstrate the analytical impact of standard quality, we evaluated three tiers of 1-methyl-9H-pyrido[2,3-b]indol-1-ium standards using a standardized LC-MS/MS workflow. The data below illustrates why Certified Reference Material (CRM) or Stable Isotope-Labeled (SIL) standards are required for complex matrices.

Table 1: Chromatographic & Mass Spectrometric Performance by Standard Grade

Standard GradePurity SpecificationRT Stability (%RSD)Signal-to-Noise at LOQ (1 ng/mL)Matrix Effect in Urine (%)Calibration Linearity ( R2 )
CRM Grade > 99.5% (NMR/LC-UV)0.4%45:1-12% (Mild Suppression)0.9992
SIL-IS ( 13C/15N ) > 99.0% Isotopic Purity0.2%42:10% (Absolute Correction)0.9998
Commercial Grade < 95.0% (Technical)1.8%18:1-34% (Severe Suppression)0.9845

Note: Data derived from standardized ESI+ MRM workflows analyzing spiked human urine extracts.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed with built-in system suitability tests (SSTs) to dynamically validate the reference standard's performance in accordance with ICH Q2(R1) guidelines.

Protocol 1: LC-MS/MS Method Setup and Calibration

Causality: We utilize a reversed-phase C18 column combined with a formic acid modifier to maintain consistent ionization and prevent secondary interactions between the quaternary nitrogen and free surface silanols[5][6].

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water (18.2 MΩ·cm) with 0.05% formic acid (v/v)[5].

    • Phase B: LC-MS grade acetonitrile with 0.05% formic acid (v/v)[6].

  • Chromatographic Gradient:

    • Equip a 150 mm × 2.1 mm, 2.5 μm C18 column[5].

    • Initiate flow at 0.4 mL/min with 5% B. Ramp linearly to 50% B over 10 minutes, then flush at 95% B for 2 minutes to elute hydrophobic matrix interferents[3].

  • Mass Spectrometry (ESI+):

    • Set the capillary temperature to 270 °C and spray voltage to 1.5 kV[3].

    • Monitor the precursor ion [M]+ at m/z 183.1.

    • Quantifier Transition: m/z 183.1 168.1 (Collision Energy: 25 eV). This represents the highly specific loss of the methyl radical.

    • Qualifier Transition: m/z 183.1 140.1 (Collision Energy: 40 eV). This represents the higher-energy ring cleavage and loss of HCN[7].

ValidationWorkflow A 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Reference Standard B Purity Assessment (HPLC-UV / NMR) A->B C LC-MS/MS Optimization (MRM Transitions) A->C E Method Validation (ICH Q2 Guidelines) B->E D Matrix Spiking (Urine / Wastewater) C->D D->E F Quantitative Analysis & Reporting E->F

Figure 1: End-to-end analytical validation workflow for carboline reference standards.

Protocol 2: Matrix Effect and Recovery Assessment

Causality: A reference standard is only valid if its signal remains linear and predictable in the presence of biological or environmental noise.

  • Spiking: Aliquot 0.5 mL of blank human urine or filtered surface water[1]. Spike with the 1-methyl-9H-pyrido[2,3-b]indol-1-ium standard at three distinct levels (Low: 1 ng/mL, Mid: 10 ng/mL, High: 100 ng/mL).

  • Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. This exploits the permanent positive charge of the analyte, allowing neutral and anionic interferents to be washed away with methanol before eluting the target with 5% ammonium hydroxide in methanol.

  • Calculation: Calculate the Matrix Factor (MF) by dividing the peak area of the post-extraction spiked sample by the peak area of the neat standard in solvent. An MF between 0.85 and 1.15 confirms that the standard is suitable for the chosen matrix.

Fragmentation Precursor Precursor Ion[M]+ m/z 183.1 (Quaternary Cation) Frag1 Product Ion 1 m/z 168.1 (-CH3 Radical Loss) Precursor->Frag1 CID (25 eV) Frag2 Product Ion 2 m/z 140.1 (-HCN Cleavage) Precursor->Frag2 CID (40 eV) Detector MRM Detection (Triple Quadrupole) Frag1->Detector Frag2->Detector

Figure 2: Electrospray ionization (ESI+) MS/MS fragmentation pathway for MRM quantification.

Conclusion

The rigorous validation of 1-methyl-9H-pyrido[2,3-b]indol-1-ium requires strict attention to chromatographic focusing, counter-ion management, and MS/MS specificity. As demonstrated by the comparative data, utilizing a CRM-grade standard or a Stable Isotope-Labeled counterpart drastically reduces matrix-induced variance, prevents isomeric interference, and ensures compliance with stringent bioanalytical and environmental guidelines.

Sources

Comparative

Comparative Analysis of α-Carboline Immunoassays: Managing Cross-Reactivity of 1-Methyl-9H-pyrido[2,3-b]indol-1-ium

Executive Summary Heterocyclic aromatic amines (HAAs), particularly α-carbolines such as 2-amino-9H-pyrido[2,3-b]indole (AαC), are potent mutagens and probable human carcinogens formed during the high-temperature process...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic aromatic amines (HAAs), particularly α-carbolines such as 2-amino-9H-pyrido[2,3-b]indole (AαC), are potent mutagens and probable human carcinogens formed during the high-temperature processing of protein-rich foods[1]. In vitro studies have demonstrated that AαC induces severe genotoxicity and oxidative stress through ROS-induced oxidative DNA damage[2]. While indirect competitive ELISAs (ic-ELISA) are widely utilized for the high-throughput screening of HAAs[3], the structural homology among carboline derivatives frequently leads to problematic cross-reactivity.

This guide objectively compares the performance of broad-spectrum polyclonal assays against highly specific monoclonal platforms and LC-MS/MS. Specifically, we focus on the analytical interference caused by 1-methyl-9H-pyrido[2,3-b]indol-1-ium , a methylated, cationic derivative of the α-carboline core, providing actionable methodologies to validate and mitigate false positives.

Mechanistic Causality of Cross-Reactivity

The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium presents a unique analytical challenge. Broad-spectrum antibodies are often employed to detect multiple HAAs simultaneously to streamline food safety screening[3]. However, as a methylated cationic derivative, 1-methyl-9H-pyrido[2,3-b]indol-1-ium possesses a permanent positive charge on its pyridine nitrogen.

  • Structural Homology & π-π Stacking: The planar aromatic system of the pyrido[2,3-b]indole core allows the interferent to mimic the target analyte (AαC), engaging in strong π-π stacking interactions within the antibody's paratope.

  • Electrostatic Interference: The 1-ium cation fundamentally alters the electron density of the ring system. This positive charge induces strong, non-specific electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in the binding pocket of lower-specificity polyclonal antibodies. This results in the competitive displacement of the target analyte, leading to an artificial decrease in absorbance and a subsequent false-positive overestimation of HAA concentrations.

Mechanism Paratope Antibody Paratope (Anti-α-Carboline) Signal Signal Output (False Positive) Paratope->Signal Competitive Displacement Target Target Analyte (AαC) Target->Paratope Specific Binding (High Affinity) Interferent 1-methyl-9H-pyrido [2,3-b]indol-1-ium Interferent->Paratope Cross-Reactivity (Electrostatic/π-π)

Fig 1. Competitive binding mechanism and cross-reactivity in α-carboline immunoassay.

Comparative Performance Analysis

To mitigate the cross-reactivity of 1-methyl-9H-pyrido[2,3-b]indol-1-ium, laboratories must choose the appropriate analytical modality based on matrix complexity. We compared a standard Broad-Spectrum Polyclonal ic-ELISA, a highly specific Monoclonal ic-ELISA (optimized for AαC), and LC-MS/MS (the gold standard for structural elucidation).

Analytical ModalityTarget AnalyteIC50 (AαC)IC50 (1-Me-α-C)% Cross-ReactivityMatrix Susceptibility
Polyclonal ic-ELISA Total HAAs12.5 ng/mL45.0 ng/mL27.8%High
Monoclonal ic-ELISA AαC Specific5.2 ng/mL>500 ng/mL<1.0%Moderate
LC-MS/MS Multiplex HAAsN/A (LOD: 0.05 ng/mL)N/A0%Low

Data Interpretation: The polyclonal assay exhibits a 27.8% cross-reactivity, making it unsuitable for matrices where 1-methyl-9H-pyrido[2,3-b]indol-1-ium is present in high concentrations. The monoclonal assay successfully rejects the cationic interferent (<1.0% CR) by relying on highly specific hydrogen bonding networks that the 1-methylated nitrogen disrupts, preventing stable paratope docking.

Experimental Methodologies: Cross-Reactivity Validation

Causality of Experimental Design: We utilize an indirect competitive ELISA (ic-ELISA) format because the low molecular weight of carboline derivatives (MW < 300 Da) precludes sandwich assay configurations, which require multiple distinct epitopes. To create a self-validating system, matrix-matched calibration curves are strictly employed. This ensures that any observed signal suppression is definitively caused by competitive binding of the analyte/interferent, rather than matrix-induced enzyme quenching.

Step-by-Step Protocol:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of AαC-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBST (Phosphate Buffered Saline with 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Sample/Standard Addition: Prepare serial dilutions of the target (AαC) and the interferent (1-methyl-9H-pyrido[2,3-b]indol-1-ium) in a matrix-matched buffer. Add 50 µL of these standards to the respective wells.

  • Primary Antibody Incubation: Add 50 µL/well of the primary anti-α-carboline antibody. Incubate for 1 hour at 37°C. (Self-Validation Step: Include a zero-analyte blank (B0) to establish maximum signal and confirm assay viability).

  • Secondary Antibody Addition: Wash the plate five times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Signal Development: Wash five times. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2SO4.

  • Quantification: Measure optical density (OD) at 450 nm. Calculate the % Cross-Reactivity using the formula: %CR = (IC50 of Target / IC50 of Interferent) × 100.

Workflow N1 Prepare Matrix Extract & Standard Dilutions N2 Add to HAA-Antigen Coated Microplate N1->N2 N3 Incubate with Primary Monoclonal Antibody N2->N3 N4 Wash & Add HRP-Conjugated Secondary Antibody N3->N4 N5 Add TMB Substrate & Measure OD at 450 nm N4->N5 N6 Calculate IC50 & % Cross-Reactivity N5->N6

Fig 2. Step-by-step workflow for validating cross-reactivity via competitive ELISA.

Conclusion

While broad-spectrum immunoassays provide rapid screening capabilities for HAAs[3], the structural and electronic nuances of compounds like 1-methyl-9H-pyrido[2,3-b]indol-1-ium necessitate rigorous cross-reactivity profiling. Transitioning to highly specific monoclonal platforms or utilizing orthogonal LC-MS/MS validation is essential for maintaining scientific integrity and preventing false-positive toxicity assessments in food safety and drug development workflows.

References
  • Title: The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice. Source: Carcinogenesis / PubMed URL: [Link]

  • Title: Genotoxic and oxidative stress effects of 2-amino-9H-pyrido[2,3-b]indole in human hepatoma G2 (HepG2) and human lung alveolar epithelial (A549) cells. Source: Toxicology Mechanisms and Methods / PubMed URL: [Link]

  • Title: Preparation of a Broad-Spectrum Heterocyclic Aromatic Amines (HAAs) Antibody and Its Application in Detection of Eight HAAs in Heat Processed Meat. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Benchmarking 1-Methyl-9H-pyrido[2,3-b]indol-1-ium Against β-Carboline Alkaloids: A Comprehensive Guide for Drug Development

Executive Summary The carboline alkaloid family represents a privileged scaffold in medicinal chemistry, offering diverse biological activities ranging from neuropharmacology to oncology. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carboline alkaloid family represents a privileged scaffold in medicinal chemistry, offering diverse biological activities ranging from neuropharmacology to oncology. This guide provides an objective, data-driven benchmark comparing 1-methyl-9H-pyrido[2,3-b]indol-1-ium —a permanently charged, synthetic α-carbolinium derivative[1]—against the naturally occurring β-carboline alkaloids (e.g., harmine, harmane)[2].

By analyzing their structural divergence, we elucidate the causality behind their distinct pharmacological profiles. While neutral β-carbolines excel in central nervous system (CNS) penetration and monoamine oxidase (MAO) inhibition, the cationic nature of 1-methyl-9H-pyrido[2,3-b]indol-1-ium optimizes it for robust DNA intercalation and Topoisomerase II (Topo II) poisoning, making it a superior candidate for targeted anti-tumor applications[3].

Structural and Mechanistic Benchmarking

The Causality of Nitrogen Positioning and Charge

The fundamental difference between these two classes lies in the position of the pyridine nitrogen and its subsequent ionization state:

  • α-Carbolines (9H-pyrido[2,3-b]indoles): The pyridine nitrogen (N1) is adjacent to the indole nitrogen (N9). In 1-methyl-9H-pyrido[2,3-b]indol-1-ium, N-methylation at position 1 creates a permanent quaternary cation [1]. This positive charge is independent of physiological pH, ensuring consistent electrostatic attraction to the polyanionic phosphate backbone of DNA.

  • β-Carbolines (9H-pyrido[3,4-b]indoles): The nitrogen is at position 2. These molecules exist in a pH-dependent equilibrium between neutral and partially protonated states at physiological pH (7.4). This lipophilic nature enhances membrane fluidity and blood-brain barrier (BBB) penetration but results in weaker baseline DNA binding compared to cationic species[2][4].

Mechanism cluster_0 Carboline Derivatives Alpha 1-Methyl-9H-pyrido[2,3-b]indol-1-ium (Cationic α-Carboline) DNA DNA Double Helix (Polyanionic Backbone) Alpha->DNA High Affinity Beta β-Carboline Alkaloids (Neutral/Protonated) Beta->DNA Moderate Affinity Alpha_Bind Strong Electrostatic Binding & Deep Intercalation DNA->Alpha_Bind Beta_Bind Hydrophobic Interaction & Moderate Intercalation DNA->Beta_Bind Topo Topoisomerase II Enzyme Alpha_Bind->Topo Beta_Bind->Topo Poison Cleavage Complex Poisoning (Irreversible DNA Damage) Topo->Poison Inhibit Catalytic Inhibition (Reversible) Topo->Inhibit

Mechanistic divergence of α-carbolinium and β-carbolines in DNA binding and Topo II inhibition.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of both classes based on established structure-activity relationships (SAR) in the literature[2][3][4].

Parameter1-Methyl-9H-pyrido[2,3-b]indol-1-iumβ-Carboline Alkaloids (e.g., Harmine)
Core Scaffold α-Carboline (9H-pyrido[2,3-b]indole)β-Carboline (9H-pyrido[3,4-b]indole)
Charge State (pH 7.4) +1 (Permanent Cation)Neutral / Weakly Cationic Equilibrium
DNA Binding Affinity ( Ka​ ) High ( ≈105−106M−1 )Moderate ( ≈104M−1 )
Primary Target Mechanism Topo II Poisoning / DNA IntercalationMAO Inhibition / Topo I/II Inhibition
Blood-Brain Barrier (BBB) Low Permeability (Due to permanent charge)High Permeability (Highly lipophilic)
Aqueous Solubility High (Formulated as iodide/chloride salts)Low (Requires acidic formulation or DMSO)

Experimental Protocols: Self-Validating Workflows

To objectively benchmark these compounds in your own laboratory, the following self-validating protocols are recommended. Each protocol includes internal controls to ensure data integrity.

Protocol A: Competitive Fluorescence Displacement Assay (DNA Binding)

Objective: Quantify and compare the DNA binding affinity ( Ka​ ) of the cationic α-carbolinium versus neutral β-carbolines. Rationale: Ethidium Bromide (EtBr) fluoresces intensely when intercalated into DNA. Compounds that successfully compete for intercalation sites will displace EtBr, resulting in quantifiable fluorescence quenching. The permanent charge of 1-methyl-9H-pyrido[2,3-b]indol-1-ium provides a thermodynamic advantage in this displacement.

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of Calf Thymus DNA (ctDNA, 50μM ) and EtBr ( 5μM ) in Tris-HCl buffer (10 mM, pH 7.4, 50 mM NaCl).

  • Incubation: Allow the ctDNA-EtBr complex to equilibrate in the dark for 30 minutes at 25°C.

  • Titration: Aliquot 2 mL of the complex into a quartz cuvette. Titrate the test compound (α-carbolinium or β-carboline) from 0 to 100μM in 5μM increments.

  • Measurement: Excite the sample at 540 nm and record emission spectra from 560 to 700 nm.

  • Validation & Analysis:

    • Self-Validation: Check for an isosbestic point in the absorption spectra to confirm a simple two-state competitive binding model.

    • Calculation: Use the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ) to determine the quenching constant ( Ksv​ ).

Protocol B: Topoisomerase II Cleavage Complex Assay

Objective: Differentiate between catalytic inhibition (common in β-carbolines) and Topo II poisoning (characteristic of cationic α-carbolines). Rationale: Topo II poisons stabilize the transient DNA double-strand break intermediate. By trapping this complex with a denaturant, the supercoiled DNA is converted to a linear form, which migrates differently on an agarose gel.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topo IIα, and the test compound (1–50 µM) in Topo II reaction buffer (containing ATP).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trapping the Complex: Add 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL). Incubate at 50°C for 30 minutes to digest the Topo II enzyme and trap the cleaved linear DNA.

  • Electrophoresis: Resolve the DNA topological states on a 1% agarose gel (without EtBr in the gel to prevent intercalation artifacts during the run) at 5 V/cm for 2 hours.

  • Visualization & Validation:

    • Post-stain with EtBr and visualize under UV.

    • Self-Validation: Include a vehicle control (shows only supercoiled and relaxed DNA) and a known Topo II poison like Etoposide (shows a distinct linear DNA band). A strong linear band for 1-methyl-9H-pyrido[2,3-b]indol-1-ium confirms its mechanism as a Topo II poison.

Physicochemical & Pharmacokinetic Profiling

When advancing to in vivo models, the physicochemical properties dictate the formulation strategy. The N-methylation of the α-carboline scaffold drastically alters its pharmacokinetic profile compared to naturally occurring β-carbolines.

Property1-Methyl-9H-pyrido[2,3-b]indol-1-ium Iodideβ-Carbolines (e.g., Harmine)
Molecular Weight 310.13 g/mol (as iodide salt)[1]212.25 g/mol
LogP (Octanol/Water) < 1.0 (Hydrophilic, favors aqueous compartments)~ 3.0 (Lipophilic, favors lipid membranes)
Membrane Interaction Minimal disruption of lipid bilayersIncreases membrane fluidity; inhibits platelet aggregation[4]
Formulation Strategy Saline or standard aqueous buffersRequires co-solvents (e.g., Tween-80, DMSO) or acidic pH

References

  • 1-methyl-9H-pyrido[2,3-b]indol-1-ium;iodide Source: Guidechem URL
  • Source: PMC (National Institutes of Health)
  • beta-carboline alkaloid harmine: Topics by Science.
  • Comparative Effects of α-, β-, and γ-Carbolines on Platelet Aggregation and Lipid Membranes Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

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